molecular formula C3H4Br2N2 B2749025 2-Bromo-1H-imidazole hydrobromide CAS No. 2126161-67-7

2-Bromo-1H-imidazole hydrobromide

Cat. No.: B2749025
CAS No.: 2126161-67-7
M. Wt: 227.887
InChI Key: XLSXETABBHZXPV-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole hydrobromide (CAS 2126161-67-7) is a brominated imidazole derivative supplied as a hydrobromide salt. This compound is a valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C3H4Br2N2, with a molecular weight of 227.89 . The bromine atom at the 2-position of the imidazole ring makes it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . It is also a crucial precursor for the development of various pharmacologically active compounds, particularly those targeting purinergic receptors, where it serves as a core scaffold. Researchers utilize this bromo-imidazole to create functionalized ligands and inhibitors. As a salt, it may offer improved stability or handling characteristics compared to the free base. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For specific storage conditions, please consult the product documentation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2.BrH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSXETABBHZXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility of 2-Bromo-1H-imidazole Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-1H-imidazole hydrobromide, a heterocyclic salt of significant interest in synthetic and medicinal chemistry. Due to the scarcity of publicly available, extensive solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, predictive assessment strategies, and detailed, field-proven experimental protocols. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide equips researchers with the necessary tools to accurately characterize the solubility profile of this and similar ionic compounds in various organic media, a critical step in process development, formulation, and analytical method design.

Introduction: Understanding the Solute

This compound is an organic salt. This is the single most important factor dictating its solubility behavior. The molecule consists of two distinct parts: the organic 2-bromo-1H-imidazolium cation and the bromide anion. This ionic nature means that its dissolution is not merely a process of intermolecular mixing, but a complex interplay of lattice energy, solvent-ion interactions, and the overall polarity of the medium.

The solubility of a compound is a critical physicochemical property that influences its bioavailability, reaction kinetics, and purification strategies.[1] For drug development professionals, understanding solubility is paramount for formulation, as a drug must be in solution to be absorbed.[2] For process chemists, it dictates solvent selection for reactions, crystallization, and chromatography.

This guide will first explore the theoretical underpinnings of this compound's solubility, then provide a robust experimental workflow for its empirical determination.

Theoretical Framework & Predictive Assessment

The principle of "like dissolves like" provides a foundational, albeit simplified, starting point.[3] As an ionic salt, this compound's solubility is governed by the ability of a solvent to overcome the lattice energy of the crystal and effectively solvate the resulting ions.

Key Factors Influencing Solubility:
  • Solvent Polarity and Dielectric Constant: Highly polar solvents are essential for dissolving ionic compounds.[4] A high dielectric constant (ε) reduces the electrostatic force between the cation and anion, facilitating their separation and dissolution.[5][6] Solvents like water (ε ≈ 80), DMSO (ε ≈ 47), and methanol (ε ≈ 33) are predicted to be effective, whereas nonpolar solvents like hexane (ε ≈ 1.9) and toluene (ε ≈ 2.4) are expected to be poor solvents.[5][7]

  • Hydrogen Bonding: The imidazolium cation has N-H protons that can act as hydrogen bond donors, while the bromide anion can act as an acceptor.[8] Protic solvents (e.g., alcohols, water) that can participate in hydrogen bonding are likely to be excellent solvents.[3][5] Polar aprotic solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors and may also show significant solvating power.

  • Molecular Size and Steric Hindrance: While the 2-bromo-imidazole moiety is relatively small, the ability of solvent molecules to closely approach and solvate the ions is crucial.[9] Very bulky solvent molecules may be less effective, even if they possess favorable polarity.

Predictive Solubility Profile

Based on these principles, a qualitative prediction of solubility for this compound can be summarized. This predictive framework is essential for designing an efficient experimental screening process.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh High polarity, high dielectric constant, and strong hydrogen bonding capability effectively solvate both the cation and anion.[3][5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High High polarity and dipole moments can solvate ions, though they lack hydrogen bond donating ability.[5]
Moderate Polarity Acetone, Ethyl Acetate, DichloromethaneLow to Very Low Insufficient polarity and dielectric constant to effectively overcome the crystal lattice energy of the salt.[7]
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble Lack the necessary polarity and hydrogen bonding interactions to dissolve an ionic compound.[3]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the isothermal equilibrium (shake-flask) method .[10][11] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the undissolved solid phase.[1][12] This section provides a self-validating, step-by-step protocol.

Overall Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solute 1. Solute Preparation (Verify Purity/Form) prep_solvent 2. Solvent Selection (Based on Prediction) prep_solute->prep_solvent prep_vials 3. Vial Preparation (Add Excess Solute) prep_solvent->prep_vials equilibration 4. Equilibration (Agitate at Constant T) prep_vials->equilibration separation 5. Phase Separation (Centrifuge/Filter) equilibration->separation dilution 6. Dilution & Sample Prep separation->dilution analysis 7. Concentration Analysis (HPLC or Gravimetric) dilution->analysis calculation 8. Solubility Calculation analysis->calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (verify purity via NMR/LC-MS)

  • High-purity organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Thermostatically controlled shaker or rotator[10]

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-UV system or a drying oven and desiccator for gravimetric analysis

Procedure:

  • Preparation:

    • Add an excess amount of this compound to several vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.[11] A starting point is ~20-50 mg of solid per 1 mL of solvent.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[13]

    • Causality Check: To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[14]

  • Phase Separation:

    • Allow the vials to stand at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution (supernatant) from the solid, either:

      • Centrifuge the vials. This is often preferred to avoid potential solute adsorption onto filter materials.[11]

      • Filter the suspension using a syringe fitted with a chemical-resistant filter (e.g., PTFE). To minimize adsorption, pre-rinse the filter with a small amount of the saturated solution.[11]

  • Sample Analysis:

    • Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant into a pre-weighed volumetric flask.

    • Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., methanol or water) to a concentration within the analytical range.

    • Determine the concentration of the diluted sample using a validated analytical method.

Analytical Methodologies

Two primary methods are recommended for determining the concentration of the saturated solution: High-Performance Liquid Chromatography (HPLC) and Gravimetric Analysis.

A. HPLC-UV Method (Preferred for Potent or Low-Solubility Compounds)

This method is highly sensitive and specific, making it ideal for a wide range of concentrations.[15][16]

  • Protocol:

    • Develop a Method: Establish an HPLC-UV method capable of quantifying this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength (UV).

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution.[15] Inject these standards to generate a linear calibration curve of peak area versus concentration.

    • Analyze Sample: Inject the diluted sample from the solubility experiment.

    • Calculate Concentration: Use the peak area of the sample and the calibration curve equation to determine the concentration in the diluted sample.

    • Final Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

B. Gravimetric Method (Suitable for Highly Soluble, Non-Volatile Compounds)

This is a simpler, classical method but requires higher concentrations for accuracy and assumes the solute is not volatile.[14][17]

  • Protocol:

    • Sample Collection: Pipette a known volume (e.g., 1.0 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[14]

    • Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

    • Drying: Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven (e.g., at 100 °C, if the compound is stable).[2] Cool in a desiccator before each weighing.

    • Calculation:

      • Mass of residue = (Weight of dish + residue) - (Weight of empty dish).

      • Solubility (e.g., in mg/mL) = Mass of residue (mg) / Volume of supernatant taken (mL).

Data Reporting and Interpretation

Solubility data should always be reported with the corresponding temperature, as solubility is temperature-dependent.[4][9] A comprehensive report should present the quantitative results in a clear, tabular format.

Example Data Table (Hypothetical Values at 25 °C):

SolventDielectric Constant (ε)Analytical MethodSolubility (mg/mL)Solubility (mol/L)
Methanol32.7HPLC-UV> 200 (Freely Soluble)> 0.90
Acetonitrile37.5HPLC-UV45.20.20
Acetone20.7HPLC-UV5.80.026
Dichloromethane8.9HPLC-UV< 0.1 (Insoluble)< 0.0004
Toluene2.4Gravimetric< 0.01 (Practically Insoluble)< 0.00004

Molecular Weight of 2-Bromo-1H-imidazole HBr ≈ 227.99 g/mol

Conclusion

Determining the solubility of this compound requires a systematic approach grounded in the principles of physical chemistry. As an ionic salt, its solubility is dominated by solvent polarity, dielectric constant, and hydrogen bonding capacity. While comprehensive pre-existing data is limited, the predictive framework and detailed experimental protocols provided in this guide offer a robust pathway for researchers to generate high-quality, reliable solubility data. The isothermal shake-flask method, coupled with a specific and sensitive analytical technique like HPLC-UV, represents the gold standard for obtaining thermodynamically accurate solubility measurements, which are indispensable for informed decision-making in chemical research and drug development.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
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A Technical Guide to the Stability and Storage of 2-Bromo-1H-imidazole Hydrobromide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-1H-imidazole and its salts, such as the hydrobromide, are pivotal intermediates in the synthesis of pharmacologically active molecules. Their utility as versatile building blocks in drug discovery necessitates a thorough understanding of their chemical stability to ensure the integrity, reproducibility, and success of complex synthetic campaigns. This guide provides an in-depth analysis of the factors influencing the stability of 2-Bromo-1H-imidazole hydrobromide, offering field-proven protocols for its storage and handling. By explaining the causality behind each recommendation, we aim to equip researchers, scientists, and drug development professionals with a self-validating framework for maintaining the quality of this critical reagent.

Section 1: Physicochemical Profile and Inherent Stability

Understanding the intrinsic properties of this compound is fundamental to predicting its behavior and designing appropriate storage strategies. The presence of the electron-rich imidazole ring, the reactive C-Br bond, and its nature as a hydrobromide salt collectively define its stability profile. While stable under optimal conditions, the compound is susceptible to degradation when exposed to specific environmental stressors.[1]

Table 1: Key Physicochemical Properties of 2-Bromo-1H-imidazole

Property Value Source(s)
CAS Number 16681-56-4 [2][3][4][5][6][7]
Molecular Formula C₃H₃BrN₂ [2][3][5]
Molecular Weight 146.97 g/mol [2][3][5]
Melting Point 197-202 °C [4][5]
Solubility Slightly soluble in water. [4][5][6]

| Appearance | Off-white to light yellow crystalline powder (typical) | N/A |

Note: The data primarily refers to the free base, 2-Bromo-1H-imidazole. The hydrobromide salt will exhibit similar reactivity but may have different physical properties, such as solubility and melting point.

Section 2: Critical Factors Influencing Degradation

The degradation of this compound can be initiated by several common laboratory conditions, primarily oxidation, photolysis, and thermal stress.[8] Understanding these pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Oxidative Degradation

The imidazole ring is susceptible to oxidation, a process that can be mediated by atmospheric oxygen (autoxidation) or accelerated by oxidizing agents.[9] This can lead to the formation of N-oxides or more complex ring-opened byproducts. The presence of a bromine atom can further influence the electronic properties of the ring, affecting its reactivity. Forced degradation studies on related imidazole-containing active pharmaceutical ingredients (APIs) confirm that the imidazole moiety is liable to oxidation.[9]

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce photochemical reactions. For aromatic and heterocyclic compounds like imidazole, this can lead to complex rearrangements, dimerization, or cleavage of the C-Br bond. Studies have shown that the imidazole moiety is sensitive to photodegradation when in solution.[9]

Thermal Degradation

While the compound has a relatively high melting point, prolonged exposure to elevated temperatures, even well below its melting point, can accelerate slow degradation reactions.[1] Crucially, significant thermal decomposition can lead to the release of hazardous gases, including toxic nitrogen oxides (NOx), carbon oxides (CO, CO₂), and corrosive hydrogen bromide (HBr).[1]

Hydrolytic Degradation & Moisture

As a hydrobromide salt, the compound is hygroscopic and will readily absorb moisture from the atmosphere. This can lead to physical changes (clumping) and create an environment conducive to hydrolytic degradation, especially if other reactive functional groups are present in a larger synthetic intermediate. Therefore, maintaining a dry environment is paramount.[10]

DegradationPathways cluster_stress Stress Factors cluster_products Potential Degradation Products main 2-Bromo-1H-imidazole Hydrobromide Oxidized N-Oxides & Ring-Opened Products main->Oxidized [O] Photo Rearranged Isomers & Radical Species main->Photo Decomp CO, CO₂, NOx, HBr main->Decomp Δ Hydrolyzed Physical Clumping & Solution-State Reactions main->Hydrolyzed H₂O O2 Atmospheric Oxygen (Oxidation) Light UV/Visible Light (Photolysis) Heat Excess Heat (Thermal Stress) H2O Moisture (Hydrolysis) HandlingWorkflow start Start: Need to Weigh Compound step1 1. Remove Container from 2-8°C Storage start->step1 step2 2. Equilibrate to Room Temperature (Critical Step) step1->step2 step3 3. Move to Fume Hood & Open Container step2->step3 warning Why equilibrate? Prevents moisture condensation on cold solid! step2->warning step4 4. Weigh Required Amount Quickly step3->step4 step5 5. Flush Headspace of Bulk Container with N₂/Ar step4->step5 step6 6. Tightly Reseal Bulk Container step5->step6 step7 7. Return Bulk to 2-8°C Storage step6->step7 end End: Aliquot Ready & Bulk Stored Safely step7->end

Caption: Safe handling workflow for aliquoting sensitive reagents.

Section 4: Summary of Storage Conditions and Incompatibilities

For quick reference, the key parameters for ensuring the stability of this compound are summarized below.

Table 2: Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows all potential degradation pathways. [1][4]
Atmosphere Inert Gas (Argon, Nitrogen) Prevents oxidative degradation. [10]
Light Opaque Container (Amber Glass) Prevents light-induced photodegradation. [11]

| Moisture | Tightly Sealed Container | Prevents moisture absorption and hydrolysis. [1][12][13]|

Table 3: Known Incompatible Materials

Material Class Examples Hazard
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates Can cause vigorous or explosive reactions; accelerates oxidative degradation. [1][12]
Strong Acids Sulfuric Acid, Hydrochloric Acid Potential for exothermic and hazardous reactions. [14]

| Acid Anhydrides, Acid Chlorides | Acetic Anhydride, Acetyl Chloride | Reacts with the imidazole ring, potentially vigorously. [14]|

Conclusion

This compound is a robust synthetic intermediate when its chemical sensitivities are respected. Its long-term stability is critically dependent on diligent control of temperature, atmosphere, light, and moisture. By implementing the scientifically-grounded protocols detailed in this guide—from refrigerated storage under an inert atmosphere to careful handling practices—researchers can ensure material integrity, leading to more reliable, reproducible, and successful scientific outcomes.

References

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  • 2-Bromo-1H-imidazole. ChemScene. 2

  • 2-Bromo-1H-imidazole | C3H3BrN2. PubChem. 3

  • 5-(2-Bromoethyl)-1H-imidazole hydrobromide | C5H8Br2N2. PubChem. 15

  • 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets. ECHEMI. 13

  • 2 - SAFETY DATA SHEET. (2014, January 09). 1

  • 2-Bromo-1H-imidazole. ChemBK. (2024, April 09). 4

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  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech., 2(4), 621-627. 8

  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 15). 10

  • Safety Data Sheet - Hampton Research. (2023, November 03). 16

  • IMIDAZOLE - Alpha Resources. (2024, September 26). 17

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  • Imidazole - University of Washington. (2025, February 28). 11

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  • Safety Data Sheet: Imidazole - Carl ROTH. 19

  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20). 20

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. 9

  • Delineation of prototypical degradation mechanism... of selumetinib. (2025, November 23). ResearchGate. 21

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2-Bromo-1H-imidazole Hydrobromide: Pharmacophore Mechanics and Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-1H-imidazole hydrobromide , focusing on its role as a critical pharmacophore scaffold in chemical biology. While primarily utilized as a high-value synthetic intermediate, the 2-bromoimidazole core possesses distinct electronic and structural properties that underpin the mechanism of action for two major classes of therapeutic agents: anti-biofilm modulators (2-aminoimidazole derivatives) and hypoxia-selective radiosensitizers .

Executive Technical Summary

This compound (CAS: 16681-56-4) serves as the foundational "warhead" for the synthesis of 2-aminoimidazoles (2-AIs) , a class of compounds that reverse antibiotic resistance by dispersing bacterial biofilms. Unlike traditional antibiotics that kill bacteria (bactericidal), the mechanism derived from this scaffold is non-microbicidal , functioning instead by intercepting bacterial signaling pathways.

Additionally, the presence of the bromine atom at the C2 position introduces a "heavy atom effect" and alters the electron affinity of the imidazole ring, making this scaffold relevant in the development of hypoxic cell radiosensitizers for oncology.

PropertyValueBiological Relevance
Molecular Formula C₃H₃BrN₂ · HBrSalt form enhances aqueous solubility for biological assays.
Role Pharmacophore ScaffoldPrecursor to Oroidin mimetics and Nitroimidazoles.
Key Reactivity Electrophilic C2 CenterSusceptible to Nucleophilic Aromatic Substitution (

) to form bioactive 2-amino derivatives.
Primary Target Bacterial Response RegulatorsModulates Two-Component Systems (TCS) (e.g., BfmR, QseB).
Secondary Target Hypoxic Tumor DNAEnhances radiation-induced DNA strand breaks via radical stabilization.

Mechanism of Action: Biofilm Modulation (The Oroidin Pathway)

The most significant biological application of the 2-bromoimidazole scaffold is its conversion into 2-aminoimidazoles , which mimic the marine alkaloid Oroidin . The mechanism does not involve cell wall destruction but rather the silencing of gene expression required for biofilm maintenance.

Target Identification: Bacterial Two-Component Systems (TCS)

Bacteria utilize Two-Component Systems to sense environmental stress and trigger biofilm formation.[1] A TCS consists of:

  • Histidine Kinase (HK): Senses the signal and autophosphorylates.

  • Response Regulator (RR): Receives the phosphate group and binds to DNA to regulate transcription.

Mechanism: Derivatives of the 2-bromoimidazole scaffold bind non-covalently to the Response Regulator (RR) .

  • Specific Target: The receiver domain of RRs such as BfmR (in Acinetobacter baumannii) and QseB (in Francisella).[1]

  • Action: Binding induces a conformational change that prevents the RR from binding to its promoter DNA sequences.

  • Result: The genes required for biofilm matrix production (e.g., pili, exopolysaccharides) are downregulated. The biofilm disperses, exposing the bacteria to the immune system and conventional antibiotics.

Visualization of the Signaling Pathway

The following diagram illustrates how the 2-bromoimidazole-derived scaffold intercepts the bacterial signaling cascade.

BiofilmMechanism Signal Environmental Signal (Stress/Nutrients) HK Histidine Kinase (Sensor) Signal->HK Activates RR_Inactive Response Regulator (Inactive) HK->RR_Inactive Transfers Phosphate ATP ATP -> ADP Phos Phosphorylation RR_Active Response Regulator (Phosphorylated) RR_Inactive->RR_Active Activation DNA Promoter DNA RR_Active->DNA Binds RR_Active->DNA Blocked Inhibitor 2-Bromo/Amino-imidazole Scaffold Inhibitor->RR_Active Allosteric Binding Dispersal Biofilm Dispersal (Planktonic State) Inhibitor->Dispersal Induces Biofilm Biofilm Formation (Gene Expression) DNA->Biofilm Transcription ON

Caption: The 2-bromoimidazole scaffold (via its amino-derivatives) binds to the Response Regulator, blocking DNA interaction and forcing the bacteria into a planktonic, susceptible state.

Mechanism of Action: Hypoxic Radiosensitization

In oncology, the 2-bromoimidazole core is explored for its electron-affinic properties. Solid tumors often contain hypoxic regions (low oxygen) that are resistant to radiation therapy because oxygen is required to "fix" DNA damage caused by free radicals.[2][3]

The "Oxygen Mimetic" Effect[2][4][5]
  • Electron Affinity: The bromine atom (electronegative) and the imidazole ring create an electron-deficient system.

  • Radical Fixation: When ionizing radiation creates a DNA radical (

    
    ), the 2-bromoimidazole derivative (
    
    
    
    ) can accept an electron or interact with the radical, preventing the DNA from repairing itself (restitution).
    
    
  • Heavy Atom Effect: The high atomic number of Bromine (

    
    ) increases the cross-section for interaction with X-rays, locally enhancing the radiation dose (Auger electron emission or photoelectric effect), leading to localized cytotoxicity specifically within the tumor.
    

Chemical Biology & Reactivity (The Scaffold)

To utilize 2-Bromo-1H-imidazole in biological systems, researchers must understand its chemical behavior. It is rarely used "as is" but rather functionalized.

Nucleophilic Aromatic Substitution ( )

The C2 position is activated for nucleophilic attack, allowing the bromine to be displaced by amines. This is the primary route to synthesizing 2-aminoimidazoles .

  • Protocol Insight: The reaction often requires high temperatures or microwave assistance because the imidazole ring is electron-rich (unfavorable for

    
     without activation).
    
  • Bio-Orthogonal Potential: The C-Br bond is relatively stable in physiological pH but can be activated by specific enzymes or metal catalysts, making it a candidate for "prodrug" strategies.

Tautomerism and Hydrogen Bonding

The 1H-imidazole moiety can donate and accept hydrogen bonds (pKa ~ 11.2 for the NH deprotonation, ~3-4 for the conjugate acid of the brominated form).

  • Binding Mode: In the BfmR binding pocket, the imidazole ring likely engages in

    
    -
    
    
    
    stacking with aromatic residues (Tyr, Phe) or hydrogen bonding with Asp/Glu residues, while the bromine/amine substituent occupies a hydrophobic pocket.

Experimental Protocols

Protocol A: Synthesis of Bioactive 2-Aminoimidazole from 2-Bromo-1H-imidazole

This protocol converts the scaffold into the active biofilm-dispersing agent.

  • Reagents: this compound (1.0 equiv), Target Amine (e.g., an aniline or aliphatic amine, 2.0 equiv), Ethanol/Water (1:1).

  • Activation: If the amine is weak, use a Buchwald-Hartwig coupling condition (Pd catalyst, NaOtBu base, Toluene, 100°C).

  • Standard Displacement: For reactive amines, seal in a microwave reactor vial.

  • Reaction: Irradiate at 150°C for 30 minutes.

  • Workup: Evaporate solvent. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm conversion by disappearance of the C-Br stretch in IR or shift in

    
    -NMR (loss of symmetry if applicable).
    
Protocol B: Crystal Violet Biofilm Inhibition Assay

To verify the biological activity of the scaffold or its derivatives.

  • Culture: Grow A. baumannii or S. aureus overnight in LB media.

  • Seeding: Dilute culture 1:100 into fresh media containing the test compound (2-Bromo-1H-imidazole or derivative) at varying concentrations (e.g., 1

    
    M to 100 
    
    
    
    M) in a 96-well plate.
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently remove planktonic (floating) bacteria and wash wells 3x with PBS.

  • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

  • Quantification: Solubilize the stain with 30% acetic acid and measure absorbance at 590 nm.

  • Calculation:

    
    
    

Visualization of Experimental Workflow

Workflow Step1 Start: 2-Bromo-1H-imidazole (Scaffold) Step2 Chemical Functionalization (S_NAr or Pd-Catalysis) Step1->Step2 Step3 Product: 2-Aminoimidazole (Active Agent) Step2->Step3 Branch1 Assay A: Biofilm Inhibition (Crystal Violet) Step3->Branch1 Branch2 Assay B: Radiosensitization (Clonogenic Survival) Step3->Branch2 Result1 Outcome: Reduced Biofilm Mass (Non-lethal) Branch1->Result1 Result2 Outcome: Increased Cell Death (Under Hypoxia + Radiation) Branch2->Result2

Caption: Workflow for converting the 2-bromo precursor into biologically active candidates and validating their mechanism.

References

  • Thompson, R. et al. (2012).[1] "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-aminoimidazole-based antibiofilm agent."[4][5][6][7] Biochemistry. Link

  • Richards, J. J. & Melander, C. (2009). "Controlling bacterial biofilms with 2-aminoimidazoles: a new class of non-microbicidal antibiotics." ChemBioChem. Link

  • Papagianouli, E. (2023).[8][9] "Photodissociation of bromine-substituted nitroimidazole radiosensitizers." Physical Chemistry Chemical Physics. Link

  • Rogers, S. A. et al. (2010). "Re-sensitizing multidrug resistant bacteria to antibiotics by targeting bacterial response regulators."[1][5][6] Frontiers in Microbiology. Link

  • PubChem. (2024). "2-Bromo-1H-imidazole Compound Summary." National Library of Medicine. Link

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Theoretical Insights into the Electronic Landscape of 2-Bromo-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the electronic structure of 2-Bromo-1H-imidazole, a molecule of significant interest in medicinal chemistry and drug development. By leveraging advanced theoretical and computational methodologies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's fundamental electronic properties, which are pivotal to its reactivity and biological activity.

Introduction: The Significance of 2-Bromo-1H-imidazole

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a bromine atom at the C2 position of the imidazole ring, creating 2-Bromo-1H-imidazole, profoundly influences its electronic distribution and, consequently, its chemical behavior. This modification can alter the molecule's ability to participate in hydrogen bonding, its susceptibility to nucleophilic or electrophilic attack, and its overall stability—factors that are critical in the rational design of novel therapeutic agents. Understanding the electronic structure at a quantum mechanical level is therefore not merely an academic exercise but a crucial step in predicting molecular interactions and guiding synthetic efforts.

Molecular Geometry and Electronic Properties

The geometric and electronic properties of 2-Bromo-1H-imidazole have been elucidated through computational studies, primarily employing Density Functional Theory (DFT).[2][3] These theoretical approaches provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.

Optimized Molecular Structure

Computational geometry optimization, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), reveals the most stable three-dimensional arrangement of the atoms.[3][4] The imidazole ring is planar, a characteristic feature of aromatic systems. The C-Br bond length and the bond angles involving the bromine atom are key parameters that influence the molecule's steric and electronic profile.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[5] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[6][7] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.[6][8]

For imidazole derivatives, the HOMO is often characterized by π-orbitals delocalized over the ring system, while the LUMO also exhibits π* character.[1][9] The introduction of the bromine atom can lower the energies of both the HOMO and LUMO, and modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties.[4]

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the propensity to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between ELUMO and EHOMOA key indicator of chemical reactivity and kinetic stability.[6]

Table 1: Key Electronic Structure Parameters

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-deficient areas, prone to nucleophilic attack). For 2-Bromo-1H-imidazole, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogen attached to the nitrogen and the region around the bromine atom may exhibit positive or less negative potential.

Computational Methodology: A Practical Protocol

To provide actionable insights, this section outlines a detailed protocol for performing a theoretical study on the electronic structure of 2-Bromo-1H-imidazole using Density Functional Theory.

Step-by-Step Computational Protocol
  • Molecular Structure Input:

    • Construct the 3D structure of 2-Bromo-1H-imidazole using a molecular modeling software (e.g., GaussView, Avogadro).[2]

    • Ensure the correct connectivity and initial geometry. The SMILES string for 2-Bromo-1H-imidazole is C1=CN=C(N1)Br.[10]

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT) is a widely used and reliable method.[11] The B3LYP functional is a common choice for organic molecules.[2][3]

    • Basis Set: A Pople-style basis set such as 6-311G(d,p) or a more extensive one like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[2][4]

    • Software: This calculation can be performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.[2]

  • Frequency Calculation:

    • After optimization, perform a frequency calculation at the same level of theory.

    • This step is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • The results also provide theoretical vibrational frequencies which can be compared with experimental IR and Raman spectra.[12]

  • Electronic Property Analysis:

    • From the optimized structure, calculate the key electronic properties:

      • HOMO and LUMO energies: These are standard outputs of most quantum chemistry software.[1]

      • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution.

      • Mulliken or Natural Bond Orbital (NBO) population analysis: To obtain atomic charges and understand the charge distribution in more detail.

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for a theoretical investigation of 2-Bromo-1H-imidazole's electronic structure.

Computational_Workflow A 1. Molecular Structure Input (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Electronic Property Analysis (HOMO, LUMO, MEP, Charges) C->D E 5. Data Interpretation & Visualization D->E

Caption: A streamlined workflow for the computational analysis of 2-Bromo-1H-imidazole.

Interpreting the Results: From Data to Drug Design

The theoretical data obtained from these calculations provide a foundation for understanding and predicting the behavior of 2-Bromo-1H-imidazole in various chemical and biological contexts.

  • Reactivity Prediction: The HOMO and LUMO energies, along with the MEP map, can predict the most likely sites for chemical reactions. For instance, a region with a high LUMO density and positive electrostatic potential would be a prime target for a nucleophilic attack.[8][13]

  • Pharmacophore Modeling: The electronic properties, particularly the charge distribution and hydrogen bonding capabilities, are essential inputs for developing pharmacophore models. These models help in identifying the key molecular features required for biological activity and can guide the design of new, more potent drug candidates.

  • Understanding Structure-Activity Relationships (SAR): By systematically studying the electronic structures of a series of imidazole derivatives, researchers can establish clear structure-activity relationships. For example, correlating the HOMO-LUMO gap with observed biological activity can reveal trends that inform the design of next-generation inhibitors.[1]

Conclusion

Theoretical studies on the electronic structure of 2-Bromo-1H-imidazole offer invaluable insights that complement and guide experimental research. By employing robust computational methods like Density Functional Theory, scientists can gain a detailed understanding of the molecule's geometry, stability, and reactivity. This knowledge is paramount for the rational design of novel imidazole-based compounds with tailored properties for applications in drug discovery and materials science. This guide provides a foundational framework and a practical protocol for researchers to embark on their own theoretical investigations of this important heterocyclic compound.

References

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports.
  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances.
  • ChemBK. (2024). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. (2025).
  • Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.).
  • Analytical and Bioanalytical Electrochemistry. (2021). Analytical and Bioanalytical Electrochemistry.
  • Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.
  • HOMO-LUMO Interaction. (n.d.). Retrieved from [Link]

  • Ab Initio Study on Electronic Structure of Some Imidazole Derivatives and Its Correlation with Corrosion Inhibition Properties. (n.d.). Semantic Scholar.
  • Qualitative molecular orbital diagram for imidazole-3. The the t 2g... (n.d.).
  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-1H-imidazole and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, the imidazole scaffold is of paramount importance due to its versatile biological activity and synthetic accessibility. 2-Bromo-1H-imidazole, in particular, serves as a crucial intermediate and building block for synthesizing a wide array of molecules, including antibiotics and anti-tumor drugs.[1] The efficacy, safety, and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its fundamental physical properties. A thorough understanding of these characteristics is not merely an academic exercise; it is a prerequisite for robust formulation development, quality control, and successful clinical translation.

This technical guide provides a comprehensive analysis of the core physical properties of 2-Bromo-1H-imidazole. Furthermore, it addresses the common practice of converting such molecules into their salt forms—specifically the hydrobromide—to enhance critical attributes like aqueous solubility and stability. This document is designed for researchers, medicinal chemists, and formulation scientists, offering both foundational data and the practical methodologies required for its characterization. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that ensure data integrity and reproducibility.

Section 1: Fundamental Physicochemical Properties of 2-Bromo-1H-imidazole

The initial characterization of a compound involves defining its basic physical and chemical attributes. These properties dictate its behavior from the synthesis flask to its final formulation.

Molecular Identity and Appearance
  • Molecular Formula: C₃H₃BrN₂[1][2]

  • Molecular Weight: 146.97 g/mol [3]

  • Appearance: The compound is typically described as a solid, ranging in color from white or colorless to off-white, light yellow, or light brown.[1][2][4] This variation in color can be indicative of purity levels or the presence of minor oxidative impurities, highlighting the need for stringent chromatographic analysis.

Thermal Properties: Melting Point and Stability

The melting point (mp) is a critical indicator of purity and identity. A sharp melting range typically suggests high purity, whereas a broad range can indicate the presence of impurities. Data from various suppliers show a notable discrepancy in the reported melting point of 2-Bromo-1H-imidazole, which underscores the importance of in-house verification.

Property Reported Value (°C) Source
Melting Point174-182Echemi[5]
Melting Point197-202ChemBK, Sigma-Aldrich, ChemicalBook[1][2][6]

This variability may stem from differences in crystalline forms (polymorphism) or the presence of residual solvents or synthetic byproducts. Differential Scanning Calorimetry (DSC) is the gold-standard technique for a more comprehensive thermal analysis.

This protocol outlines the determination of melting point and decomposition temperature, providing insights into the thermal stability of the compound.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-1H-imidazole into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method Parameters:

    • Equilibration: Equilibrate the cell at 25°C.

    • Heating Ramp: Ramp the temperature from 25°C to 250°C at a rate of 10°C/min. The heating rate is chosen as a balance between resolution and experimental time. A slower rate could offer better resolution of thermal events but is not always necessary for a primary screen.

    • Atmosphere: Use a nitrogen purge at 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The onset of the endothermic peak is reported as the melting point. Any significant exothermic event following the melt may indicate thermal decomposition.

Caption: Workflow for DSC thermal analysis.

Solubility Profile

Solubility is a cornerstone property for drug development, directly impacting bioavailability and formulation strategies.

  • Aqueous Solubility: Reported as "slightly soluble in water."[1][2][5] This limited solubility is a primary motivator for developing a salt form.

  • Organic Solubility: Soluble in many organic solvents.[1] This is advantageous for synthetic manipulations and purification processes.

For drug development, converting the free base to a hydrobromide salt is a standard strategy to significantly enhance aqueous solubility by introducing an ionizable group.

Section 2: Spectroscopic and Chromatographic Identity

Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule, confirming its structure and quantifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected ¹H-NMR Spectrum (Free Base): In a solvent like DMSO-d₆, one would expect to see two distinct signals for the imidazole ring protons (at C4 and C5) and a broader signal for the N-H proton.

  • Impact of Hydrobromide Formation: Upon formation of the hydrobromide salt, the imidazole ring becomes protonated. This results in a downfield shift (to a higher ppm value) of the ring proton signals due to the increased positive charge and deshielding effect. The N-H protons would also appear as a characteristic broad signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. An ATR-IR spectrum is available in the PubChem database.[3] Key expected vibrational bands include:

  • N-H stretch: A broad peak typically around 3100-3300 cm⁻¹.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C=N and C=C stretches: Strong absorptions in the 1500-1650 cm⁻¹ region.

  • C-Br stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

For the hydrobromide salt, the N-H stretch would be replaced by a very broad and strong N⁺-H stretch, often spanning from 2500-3200 cm⁻¹, which is a hallmark of amine salt formation.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. For 2-Bromo-1H-imidazole, the key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive method for determining the purity of a chemical compound. Commercial sources report purities of 97% or higher.[4][6][7] A robust, stability-indicating HPLC method is essential for quality control throughout the drug development lifecycle.

This protocol provides a self-validating system for assessing the purity of 2-Bromo-1H-imidazole.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic imidazole analyte.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Water:Acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL. The diluent should be similar to the initial mobile phase composition to ensure good peak shape.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for moderately polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm. The imidazole ring has a strong chromophore at short UV wavelengths.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration) A gradient is crucial for separating impurities with a wide range of polarities.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

Caption: Workflow for RP-HPLC purity analysis.

Section 3: The Hydrobromide Salt: Properties and Significance

While the free base has utility in synthesis, the hydrobromide salt is often the preferred form for pharmaceutical applications.

Rationale for Salt Formation

The primary reason for converting 2-Bromo-1H-imidazole to its hydrobromide salt is to improve its physicochemical properties. The protonated imidazolium cation and the bromide anion form an ionic species that is generally:

  • More Water Soluble: Crucial for oral bioavailability and the preparation of aqueous formulations.

  • More Crystalline: Leads to better stability, easier handling, and more consistent bulk properties.

  • Potentially More Stable: The salt form can be less susceptible to certain degradation pathways compared to the free base.

Expected Changes in Physical Properties
  • Melting Point: Salt forms typically have significantly higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.

  • Solubility: A dramatic increase in aqueous solubility is expected.

  • Spectroscopy: As discussed, predictable shifts in both ¹H-NMR and IR spectra will occur upon protonation, serving as confirmation of salt formation.

Crystallography and Polymorphism

The hydrobromide salt is a crystalline solid, and its precise three-dimensional arrangement is described by its crystal structure. It is crucial for drug development professionals to be aware that this salt may exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have different melting points, solubilities, and stabilities, impacting the final drug product's performance. Powder X-ray Diffraction (PXRD) is the essential technique used to identify and control the polymorphic form of the API. The crystal packing is often dominated by hydrogen-bonding interactions, for instance, between the imidazolium protons and the bromide anions, which dictates the overall structure.[8]

Conclusion

2-Bromo-1H-imidazole is a valuable chemical entity whose utility in research and drug development is underpinned by its physical properties. This guide has detailed its fundamental characteristics, from its thermal behavior and solubility to its spectroscopic and chromatographic fingerprints. We have highlighted the discrepancies in reported data, emphasizing the necessity for rigorous in-house characterization using validated protocols like DSC and HPLC.

Crucially, we have contextualized this knowledge by examining the rationale and consequences of converting the free base to its hydrobromide salt—a critical step in optimizing the compound for pharmaceutical use. A comprehensive understanding and control of these physical properties are not optional; they are fundamental to the development of safe, stable, and effective medicines.

References

  • 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Bromo-1H-imidazole - ChemBK. ChemBK. [Link]

  • Imidazole monohydrobromide | C3H5BrN2 | CID 12203052 - PubChem. National Center for Biotechnology Information. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

  • 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide - IUCr Journals. International Union of Crystallography. [Link]

  • 1H-Imidazole - NIST WebBook. National Institute of Standards and Technology. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-1H-imidazole Hydrobromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 2-Bromo-1H-imidazole, particularly as its stable hydrobromide salt, serves as a highly versatile and reactive building block for the synthesis of complex pharmaceutical intermediates. Its strategic importance lies in the C-Br bond at the electron-deficient C2 position, which is exceptionally amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-1H-imidazole hydrobromide. It details not only the protocols for its use but also the underlying chemical principles that govern its reactivity, ensuring a comprehensive understanding for robust and reproducible synthetic outcomes.

Introduction: Why 2-Bromo-1H-imidazole?

This compound is a crystalline solid that offers significant advantages over its freebase form, primarily enhanced stability and ease of handling.[5] The hydrobromide salt can be conveniently stored and weighed, with the active freebase form typically generated in situ during the reaction by the addition of a base.

The utility of this reagent stems from two key structural features:

  • The Imidazole Core: This heterocycle is a common motif in biologically active molecules, capable of engaging in hydrogen bonding and coordinating with metal ions in enzymes and receptors.[6]

  • The C2-Bromine Atom: The bromine at the 2-position of the imidazole ring is a superb leaving group and a reactive handle for introducing molecular diversity. It readily participates in transition metal-catalyzed reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, a critical step in modern drug discovery.[7][8]

Caption: Structure of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9][10][11]

Hazard Category Description Precautionary Measures
Acute Toxicity, Oral Harmful if swallowed (H302)[11]Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[9]
Skin Corrosion/Irritation Causes skin irritation (H315)[11]Wear protective gloves and clothing.[10]
Eye Damage/Irritation Causes serious eye damage (H318)[11]Wear eye/face protection (safety goggles).[9]
Respiratory Irritation May cause respiratory irritation (H335)[11]Avoid breathing dust. Use only in a well-ventilated area or under a fume hood.[10]
Storage Store locked up.[9]Keep container tightly closed in a dry, cool, and well-ventilated place.[10][12]
Incompatible Materials Strong oxidizing agents.[12]Store away from strong oxidizers.

This table summarizes data from safety data sheets. Always consult the most current SDS for your specific product before use.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[7][8] For 2-bromoimidazoles, this reaction is a powerful tool for synthesizing 2-aryl- and 2-heteroaryl-imidazoles, which are prevalent motifs in medicinal chemistry.[3][13]

Mechanistic Rationale

The catalytic cycle provides the foundation for understanding and optimizing the reaction. It involves a palladium catalyst, typically in the Pd(0) oxidation state, cycling through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 2-bromoimidazole, forming a Pd(II) complex.[14]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.[14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[14]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Im-Br pd_complex L₂Pd(II)(Im-R)(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar-B(OH)₂ + Base pd_trans_complex L₂Pd(II)(Im-R)(Ar) transmetal->pd_trans_complex red_elim Reductive Elimination pd_trans_complex->red_elim red_elim->pd0 Regenerates Catalyst product Product Im-Ar red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Protocol Design: The Role of N-Protection

While Suzuki coupling can sometimes be performed on unprotected haloimidazoles, N-protection is often a crucial strategic decision.[4] The acidic N-H proton of the imidazole can interfere with the reaction by reacting with the base or organometallic intermediates.

Why use an N-protecting group (e.g., Boc, PMB)?

  • Prevents Deprotonation: It eliminates the acidic proton, preventing unwanted side reactions.

  • Improves Solubility: The bulky, nonpolar protecting group often enhances the solubility of the imidazole intermediate in common organic solvents used for cross-coupling (e.g., dioxane, toluene).

  • Modulates Reactivity: It can influence the electronic properties of the imidazole ring, sometimes leading to cleaner reactions and higher yields.

The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under typical Suzuki conditions and its straightforward removal under acidic conditions.[13]

Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-Bromo-1H-imidazole

This protocol is a generalized procedure and may require optimization based on the specific arylboronic acid used.[13]

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Materials:

  • N-Boc-2-Bromo-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked reaction flask, add N-Boc-2-bromo-1H-imidazole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Through the septum, add the anhydrous organic solvent, followed by the degassed water (a typical solvent ratio is 4:1 to 10:1 organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction's progress using an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-N-Boc-imidazole product.[13]

Application in the Synthesis of Nitroimidazole Drugs

2-Bromoimidazole derivatives are critical intermediates in the synthesis of nitroimidazole-class drugs, which are used as antibiotics and antituberculosis agents.[15][16] Specifically, 2-bromo-4-nitro-1H-imidazole is a key building block for the FDA-approved anti-tuberculosis drug, Delamanid.[17]

Synthetic Strategy for Delamanid

The synthesis of Delamanid involves the nucleophilic substitution reaction between the imidazole nitrogen of 2-bromo-4-nitro-1H-imidazole and a chiral epoxide side chain. This reaction constructs the core structure of the drug.[17]

Delamanid_Synthesis Key Step in Delamanid Synthesis intermediate1 2-Bromo-4-nitro-1H-imidazole reagents Base (e.g., NaH) Solvent (e.g., DMF) intermediate1->reagents intermediate2 Chiral (R)-Epoxide Side Chain intermediate2->reagents product Delamanid Precursor reagents->product Nucleophilic Ring Opening

Caption: Synthesis scheme for a key Delamanid precursor.

Protocol: Synthesis of Delamanid Precursor

This protocol outlines the key coupling step. It is adapted from synthetic routes described in the literature and should be performed with appropriate safety precautions for handling sodium hydride (flammable solid) and DMF (a reproductive toxin).[17]

Materials:

  • 2-Bromo-4-nitro-1H-imidazole (1.0 equiv)

  • (R)-2-methyl-6-nitro-2-((4-(4-(trifluoromethoxy)phenoxy)phenoxy)methyl)oxirane (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • Carefully add the sodium hydride portion-wise at 0 °C with stirring.

  • Add a solution of 2-bromo-4-nitro-1H-imidazole in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the imidazole.

  • Add a solution of the chiral epoxide side chain in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the Delamanid precursor.

Conclusion

This compound is a robust and versatile reagent that serves as a gateway to a vast chemical space of high-value pharmaceutical intermediates. Its predictable reactivity in cornerstone synthetic transformations, such as the Suzuki-Miyaura coupling, allows for the rational design and construction of complex molecular architectures. Furthermore, its role as a key precursor in the synthesis of vital medicines like Delamanid underscores its importance in the drug development pipeline. By understanding the principles behind its reactivity and adhering to detailed, validated protocols, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Dacarbazine.
  • Zhang, C., et al. (n.d.). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine. SIOC Journals.
  • ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.
  • Request PDF. (n.d.). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine.
  • Gpatindia. (2019). DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses.
  • ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.
  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • KTU ePubl. (n.d.). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • (n.d.). 2 - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets.
  • (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.
  • (2014). 2 - SAFETY DATA SHEET.
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET.
  • DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • AMP Home Page. (n.d.). Safety Data Sheet.
  • ChemBK. (2024). 2-Bromo-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR.
  • PMC. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide.
  • ResearchGate. (n.d.). Cross-coupling reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated pyrroline nitroxide.
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  • Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
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  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
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Application Note & Protocol Guide: A Strategic Approach to the Scale-Up Synthesis of 2-Bromo-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-1H-imidazole is a foundational heterocyclic building block, pivotal in the synthesis of a multitude of biologically active molecules and pharmaceutical intermediates.[1] Its utility stems from the strategic placement of the bromine atom at the C2 position, an ideal handle for engaging in a variety of powerful cross-coupling reactions. Transitioning these syntheses from the laboratory bench to pilot or manufacturing scale, however, is a non-trivial endeavor fraught with challenges in reaction kinetics, thermal management, impurity control, and process safety.[2][3] This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the robust and scalable synthesis of derivatives from 2-Bromo-1H-imidazole hydrobromide. We delve into the core chemistries of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond mere protocols to explain the underlying causality of experimental choices. The focus is on anticipating and overcoming the hurdles inherent in scaling up, ensuring reproducible, safe, and efficient production of target molecules.

Foundational Strategy: From Salt to Reactive Intermediate

The commercially available starting material, this compound, is an air-stable, crystalline solid, making it ideal for storage and handling. However, the protonated imidazolium salt is unreactive in most cross-coupling reactions. The first critical step in any scale-up campaign is the efficient and safe liberation of the nucleophilic free base.

Causality: The hydrobromide salt sequesters the lone pair of electrons on the imidazole nitrogen, which is essential for participating in the catalytic cycle of many cross-coupling reactions. Neutralization is mandatory to initiate the desired reactivity.

Protocol 1: In Situ Neutralization of this compound

This protocol is recommended for most applications as it avoids the isolation of the potentially less stable free base.

  • Reactor Setup: To a clean, dry, and inerted reactor vessel equipped with an overhead stirrer, thermocouple, and condenser, charge the desired solvent (e.g., Toluene, Dioxane, or CPME).

  • Reagent Charge: Add the this compound (1.0 eq) to the reactor under a positive pressure of nitrogen.

  • Base Addition: Add a suitable inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 1.1 - 2.2 eq). The choice of base is critical and reaction-dependent (see specific protocols below).

  • Stirring: Begin agitation and stir the resulting slurry at ambient temperature (20-25 °C) for 30-60 minutes. This allows for the complete acid-base reaction to occur, liberating the 2-bromo-1H-imidazole free base directly in the reaction medium.

  • Proceed to Coupling: The reaction mixture is now ready for the addition of the coupling partner, catalyst, and ligands as described in the subsequent sections.

Safety Note: While 2-bromo-1H-imidazole itself is not acutely hazardous, organobromine compounds should be handled with care in a well-ventilated area.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[5][6]

Core Methodologies for C-C and C-N Bond Formation

The true synthetic power of 2-bromo-1H-imidazole is unlocked through palladium-catalyzed cross-coupling reactions. Below are detailed protocols and scale-up considerations for the three most pivotal transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This reaction is the cornerstone for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in modern pharmaceuticals.[7][8]

Scale-Up Challenges & Rationale:

  • Mixing Efficiency: On a large scale, ensuring efficient mixing of the heterogeneous mixture (inorganic base, organic solvent, aqueous phase) is critical to maintain consistent reaction rates and prevent localized overheating.[3] Overhead stirring with appropriate impeller design is essential.

  • Palladium Contamination: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. A robust strategy for palladium removal is not an afterthought but a core part of the process design.[9]

  • Base Selection: While sodium carbonate is common in lab-scale reactions, potassium phosphate (K₃PO₄) often forms a more manageable, less "clumpy" slurry in large reactors, improving mass transfer.

Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling

  • Reactor Preparation: Inert a suitable reactor as described in Protocol 1.

  • Initial Charge: Charge the reactor with Toluene (5-10 volumes relative to the limiting reagent) and Purified Water (1-2 volumes).

  • Reagent Addition: Add the arylboronic acid (1.05 eq), this compound (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For robust scale-up, a pre-formed, air-stable catalyst like Pd(dppf)Cl₂ (0.5 - 2.0 mol%) is preferred over catalysts generated in situ.

  • Thermal Ramp & Hold: Heat the reaction mixture to 80-100 °C. The exact temperature should be optimized to balance reaction rate with impurity formation.

  • Reaction Monitoring: Monitor the reaction for completion by HPLC, checking for the disappearance of the 2-bromo-1H-imidazole starting material. A typical reaction time is 4-12 hours.

  • Work-up & Phase Split: Cool the reactor to ambient temperature. Add water and an organic solvent (e.g., Ethyl Acetate) to fully dissolve all solids. Separate the aqueous and organic layers.

  • Palladium Scavenging: Treat the organic layer with a palladium scavenger (e.g., a functionalized silica gel or a solution of N-acetylcysteine) with stirring for 2-4 hours. Filter the mixture to remove the scavenger.

  • Purification: Concentrate the organic layer and induce crystallization of the product from a suitable solvent system (e.g., Isopropanol/Heptane). Filtration and drying will yield the final product. Crystallization is highly preferred over chromatography for large-scale purification due to cost and efficiency.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction provides a direct and modular route to N-arylated imidazoles, a critical pharmacophore in many kinase inhibitors and other targeted therapies.[10][11]

Scale-Up Challenges & Rationale:

  • Base Sensitivity: This reaction often requires strong, non-nucleophilic bases like sodium tert-butoxide (NaOᵗBu).[12] These bases are sensitive to moisture and can degrade certain functional groups. Controlled addition and strict inert atmosphere are paramount.

  • Catalyst System: The choice of ligand is crucial for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are necessary to facilitate the challenging reductive elimination step that forms the C-N bond.[11][12] Using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) dramatically improves reproducibility on scale.

  • Exotherm Control: The reaction can be exothermic, especially during base addition or if the reaction rate is high. Controlled heating and an adequate cooling system are essential to prevent runaway reactions.[3]

Protocol 3: Scalable Buchwald-Hartwig Amination

  • Reactor Preparation: Rigorously dry and inert the reactor system.

  • Initial Charge: Charge the reactor with an anhydrous, aprotic solvent such as Toluene or CPME (Cyclopentyl methyl ether), followed by the amine coupling partner (1.1 eq).

  • Neutralization: Add this compound (1.0 eq) and a mild base like K₂CO₃ (1.1 eq) and stir for 30 minutes to free the imidazole base.

  • Catalyst System Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5 - 2.0 mol%).

  • Strong Base Addition: Add the primary reaction base, sodium tert-butoxide (NaOᵗBu, 1.5 eq), in portions or via a solids-charging system. Monitor the internal temperature closely for any exotherm.

  • Thermal Ramp & Hold: Heat the reaction mixture to 90-110 °C and hold until reaction completion is confirmed by HPLC analysis (typically 6-24 hours).

  • Quenching: Cool the reaction to <10 °C and quench slowly and carefully by adding a proton source, such as a saturated aqueous solution of ammonium chloride or citric acid. Caution: Quenching a strong base is exothermic.

  • Work-up and Purification: Perform an extractive work-up. The crude product may require chromatographic purification at smaller scales, but developing a robust crystallization procedure is key for large-scale manufacturing.

Sonogashira Coupling: Installing C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for introducing alkyne functionalities, which can serve as handles for click chemistry or as integral parts of the final molecular structure.[13][14]

Scale-Up Challenges & Rationale:

  • Homocoupling (Glaser Coupling): The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can promote the oxidative homocoupling of the terminal alkyne, a difficult-to-remove impurity.[13] For this reason, copper-free conditions are highly desirable for scale-up.[15][16]

  • Oxygen Sensitivity: The catalytic cycle can be sensitive to oxygen, which can lead to catalyst deactivation and increased homocoupling. Maintaining a strict inert atmosphere is crucial.

  • Base Choice: The reaction is typically run with a liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.

Protocol 4: Copper-Free Sonogashira Coupling at Scale

  • Reactor Preparation: Ensure the reactor is clean, dry, and thoroughly inerted.

  • Initial Charge: Charge the reactor with the solvent (e.g., THF or Toluene, 5-10 vol), the terminal alkyne (1.2 eq), and the amine base (e.g., DIPA, 3.0 eq). Degas the solution by bubbling nitrogen through it for 30 minutes.

  • Neutralization: Add this compound (1.0 eq) followed by K₂CO₃ (1.1 eq) to free the imidazole base.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and a phosphine ligand if needed.

  • Thermal Profile: Heat the mixture to a moderate temperature (e.g., 50-70 °C). Higher temperatures can increase side reactions.

  • Monitoring and Completion: Monitor the reaction by HPLC. The reaction is often complete within 2-8 hours.

  • Work-up: Cool the reaction mixture. Filter off the amine hydrobromide salts that have precipitated. Concentrate the filtrate.

  • Purification: The crude product can be purified by slurrying in a non-polar solvent like heptane to remove non-polar impurities, followed by crystallization from a suitable solvent system like ethyl acetate/heptane.

Process Control and Optimization

Transitioning from a flask to a plant requires a shift in mindset from discovery to process control.[2]

ParameterLaboratory Scale (Grams)Pilot/Kilo Scale (Kilograms)Rationale for Change
Heating/Cooling Heating mantle, oil bathJacketed reactor with thermal fluidSurface-area-to-volume ratio decreases on scale-up, requiring more efficient heat transfer to control exotherms and maintain steady temperature.[3]
Agitation Magnetic stir barOverhead mechanical stirrer (various impeller types)Ensures homogeneity in viscous slurries and multi-phasic systems, critical for consistent reaction rates.[3]
Reagent Addition All at once / via syringeControlled addition via pump over timeManages exotherms, controls concentration of reactive species to minimize side reactions.
Reaction Monitoring TLC, GC-MSIn-process control (IPC) via HPLC/UPLCProvides quantitative data on conversion and impurity formation, enabling precise determination of reaction endpoint.[17][18]
Purification Flash column chromatographyCrystallization, ReslurryingChromatography is generally not economically viable for large quantities; crystallization is the industrial standard for achieving high purity.

Visualizing the Scale-Up Workflow

Diagrams help to clarify complex processes and decision points. The following workflows are rendered using DOT language.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Downstream Processing Start 2-Bromo-1H-imidazole Hydrobromide Neutralize In Situ Neutralization (Protocol 1) Start->Neutralize Freebase Reactive Free Base in Solution Neutralize->Freebase Coupling Select Cross-Coupling Reaction Freebase->Coupling Suzuki Suzuki-Miyaura (Protocol 2) Coupling->Suzuki C-C (Aryl) Buchwald Buchwald-Hartwig (Protocol 3) Coupling->Buchwald C-N Sonogashira Sonogashira (Protocol 4) Coupling->Sonogashira C-C (Alkyne) Workup Quench & Extractive Work-up Suzuki->Workup Buchwald->Workup Sonogashira->Workup Palladium Palladium Scavenging (if applicable) Workup->Palladium Purify Crystallization & Isolation Palladium->Purify API Purified Derivative Purify->API

Caption: General workflow for the scale-up synthesis of imidazole derivatives.

G Start Reaction Complete. Crude Product in Organic Solution CheckPd Analyze for Residual Pd (ICP-MS) Start->CheckPd Scavenge Add Scavenger (e.g., N-acetylcysteine, functionalized silica) CheckPd->Scavenge Pd > 10 ppm Concentrate Concentrate & Crystallize CheckPd->Concentrate Pd < 10 ppm Stir Stir at RT or 40-50°C for 2-6 hours Scavenge->Stir Filter Filter off Scavenger Stir->Filter Filter->Concentrate FinalPd Analyze Final Product for Pd Content Concentrate->FinalPd Pass Product Meets Spec (<10 ppm Pd) FinalPd->Pass Yes Fail Rework Required FinalPd->Fail No

Caption: Decision workflow for post-reaction palladium removal.

References

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. [Link]

  • Pedada, A.R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Drugs for Neglected Diseases initiative (DNDi). [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Pattan, S. R., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 324-334. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496-500. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-391. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16017. [Link]

  • Van Aken, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. [Link]

  • Datta, A. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Digital Commons @ Michigan Tech. Retrieved February 15, 2026, from [Link]

  • Kupracz, A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 17(12), 5145-5150. [Link]

  • Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]

  • D'Ovidio, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1259-1267. [Link]

  • YouTube. (2024). Bromination safety. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 5-(2-Bromoethyl)-1H-imidazole hydrobromide. PubChem. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. PubChem. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024). 2-Bromo-1H-imidazole. ChemBK. [Link]

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  • Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4779-4782. [Link]

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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

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Application Note: 2-Bromo-1H-imidazole Hydrobromide as a Functional Scaffold in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Bromo-1H-imidazole hydrobromide in materials science research Content Type: Application Note & Technical Guide Doc ID: AN-IMD-BR-026

Executive Summary

This compound (CAS: 16681-56-4) serves as a critical halogenated building block in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), high-energy-density materials (HEDMs), and functionalized ionic liquids.[1] While the hydrobromide salt is the preferred storage form due to enhanced oxidative stability compared to the free base, it requires specific pre-treatment for use in coordination chemistry. This guide details the protocols for liberating the reactive free base, synthesizing bromine-functionalized ZIFs for gas separation, and utilizing the bromine "handle" for palladium-catalyzed ligand expansion.

Strategic Utility in Materials Science

The 2-bromoimidazole moiety offers three distinct chemical levers for materials engineering:

  • Steric & Electronic Tuning: In ZIFs, the bulky bromine atom at the 2-position distorts the pore aperture (gate-opening effect), enhancing selectivity for hydrocarbons (e.g., cyclohexane vs. n-hexane).

  • Post-Synthetic Modification (PSM): The C-Br bond is a "dormant" site that can be activated after material assembly (e.g., via halogen bonding or substitution) to alter surface polarity.

  • Ligand Expansion: It serves as the electrophile in Suzuki-Miyaura or Sonogashira couplings to create extended, conjugated linkers for conductive MOFs.

Pre-Experimental Protocol: Free Base Liberation

Context: Commercial supplies typically arrive as the hydrobromide salt (


). Direct use of the salt in solvothermal ZIF synthesis often fails because the acidic proton competes with metal ions (

) for the imidazole nitrogen, inhibiting framework assembly.
Protocol A: Quantitative Neutralization

Objective: Convert stable HBr salt to reactive free base for coordination chemistry.

Reagents:

  • This compound (10 g)

  • Saturated Sodium Bicarbonate (

    
    ) solution
    
  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the hydrobromide salt in 50 mL of deionized water. The solution will be acidic (pH ~3-4).

  • Neutralization: Slowly add saturated

    
     while stirring until effervescence ceases and pH reaches ~8.0–8.5. Caution: Do not use strong bases like NaOH, as high pH can trigger ring degradation or polymerization.
    
  • Extraction: Extract the aqueous layer three times with EtOAc (3 x 50 mL). 2-Bromoimidazole is moderately amphiphilic; multiple extractions are required.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
    .
    
  • Isolation: Remove solvent under reduced pressure (rotary evaporator) at 40°C.

  • Validation (Self-Check):

    • Yield: Expect >90% recovery as a white/off-white solid.

    • Melting Point: The free base melts at ~113-115°C. If the MP is >190°C, you still have the salt.

Module 1: Synthesis of Bromine-Functionalized ZIFs (ZIF-8-Br)

Application: Selective adsorption of C6 hydrocarbons and volatile organic compounds (VOCs).[1]

Protocol B: Solvothermal Assembly of ZIF-8-Br

Mechanism: The 2-bromoimidazole linker coordinates with Zinc(II) in a tetrahedral geometry, mimicking the sodalite (SOD) topology of ZIF-8 but with restricted pore windows due to the Br substituent.

Materials:

  • Zinc Acetate Dihydrate (

    
    )
    
  • 2-Bromo-1H-imidazole (Free base from Protocol A)

  • Methanol (HPLC Grade)

Procedure:

  • Metal Solution: Dissolve 0.11 g (0.5 mmol) of

    
     in 5 mL of Methanol. Sonicate to ensure clarity.
    
  • Ligand Solution: Dissolve 0.15 g (1.0 mmol) of 2-bromoimidazole in 5 mL of Methanol.

  • Mixing: Pour the Ligand Solution into the Metal Solution under vigorous magnetic stirring.

  • Aging: Stir for 1 hour at room temperature (25°C). The solution will gradually turn turbid as nanocrystals form.

  • Crystallization: Let the mixture stand static for 24 hours.

  • Purification: Centrifuge at 9000 rpm for 30 mins. Decant the supernatant.

  • Washing: Redisperse the solid in fresh methanol and centrifuge (Repeat 3x) to remove unreacted species.

  • Activation: Dry the powder at 80°C under vacuum for 12 hours.

Data Interpretation:

Parameter ZIF-8 (Standard) ZIF-8-Br (Brominated) Impact of Br
Linker 2-Methylimidazole 2-Bromoimidazole Increased steric bulk
Pore Window ~3.4 Å < 3.0 Å Enhanced sieving

| Selectivity | Prefers n-Hexane | Prefers Cyclohexane | Inversion of selectivity |[1]

Module 2: Ligand Expansion via Suzuki Coupling

Application: Creating extended organic linkers for conductive MOFs or optical materials.

Protocol C: C2-Arylation of 2-Bromoimidazole

Note: The N-H proton of imidazole interferes with Pd-catalysis. A transient or permanent protecting group (like Boc) is recommended, but this protocol uses optimized conditions for the unprotected species using excess base.

Reagents:

  • 2-Bromo-1H-imidazole (1.0 equiv)[2]

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Setup: Charge a pressure vial with 2-bromoimidazole, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Cool, dilute with EtOAc, wash with water, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization of Experimental Logic

The following diagrams illustrate the critical workflows described above.

Diagram 1: From Raw Material to Functional ZIF

This flow emphasizes the critical neutralization step often missed in standard literature.

ZIF_Synthesis_Flow Raw Raw Material 2-Bromo-1H-imidazole HBr (Stable, Acidic) Neut Neutralization (NaHCO3, EtOAc Ext.) Raw->Neut pH adjustment FreeBase Free Base 2-Bromoimidazole (Reactive Ligand) Neut->FreeBase Liberation Mix Solvothermal Mixing (1h Stirring) FreeBase->Mix ZnSol Zn(OAc)2 in Methanol ZnSol->Mix Cryst Crystallization & Activation Mix->Cryst Product Final Product ZIF-8-Br (Gas Separation) Cryst->Product Centrifuge/Dry

Caption: Workflow converting the commercial hydrobromide salt into the reactive free base for ZIF-8-Br synthesis.

Diagram 2: Ligand Functionalization Pathways

Illustrating how the bromine "handle" enables diverse material classes.

Functionalization_Pathways cluster_0 Path A: Coordination cluster_1 Path B: C-C Coupling cluster_2 Path C: Alkylation Core 2-Bromo-1H-imidazole (Free Base) ZIF ZIF-8-Br (Porous Frameworks) Core->ZIF + Zn(II) Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki + Ar-B(OH)2 Alkyl N-Alkylation (R-Br) Core->Alkyl + R-X Linker Extended Linkers (2-Aryl-imidazoles) Suzuki->Linker IL Ionic Liquids (Conductive/Energetic) Alkyl->IL

Caption: Divergent synthesis pathways utilizing the bromine handle for MOFs, conjugated linkers, and ionic liquids.

Safety & Handling

  • HBr Salt: Corrosive and hygroscopic. Store in a desiccator.

  • Toxicity: 2-Bromoimidazole is an acute oral toxin and causes serious eye damage (H318).[4] Always wear safety goggles and work in a fume hood.

  • Energetics: While 2-bromoimidazole itself is stable, derivatives (especially nitro-substituted) synthesized for energetic materials research must be handled with blast shields due to shock sensitivity.

References

  • Royal Society of Chemistry. (2024). Selective adsorption and separation of C6 hydrocarbons using ZIF-8_Br. RSC Applied Interfaces. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Bromo-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024).[5][6] High-Density Energetic Materials Derived from Nitroimidazole Fused Rings. Materials. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 2-Bromo-1H-imidazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Functionalization of 2-Bromo-1H-imidazole hydrobromide Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

This compound (CAS: 16681-56-4) is a high-value scaffold in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, antifungal agents, and diverse bioactive alkaloids. Its utility lies in the orthogonal reactivity of its three distinct sites: the nucleophilic nitrogen (N1), the electrophilic C2-bromide, and the C-H bonds at C4/C5.

However, the raw material presents specific challenges:

  • Salt Form: The hydrobromide salt requires careful neutralization to prevent stoichiometry errors in base-sensitive reactions.

  • Tautomerism: The N-H proton is mobile; without protection, regioselectivity at C4/C5 is impossible, and Pd-catalyst poisoning occurs during cross-coupling.

  • Reactivity Hierarchy: The C2-Br bond is highly activated for oxidative addition but also susceptible to rapid Lithium-Halogen exchange, often overriding attempts at C4/C5 deprotonation.

This guide provides validated protocols for the sequential, regioselective functionalization of this scaffold, moving from N-protection to C2-diversification.

Strategic Analysis of Reactivity

The functionalization of 2-bromoimidazole must follow a strict logical order to maintain regiocontrol.

  • Step 1: N-Functionalization (N1): Essential first step. The free N-H is acidic (

    
     for imidazole, lower for 2-bromo). Alkylation or protection (SEM, Boc, Methyl) locks the tautomer and enables subsequent metal-catalyzed steps.
    
  • Step 2: C2-Functionalization: The C2 position is electron-deficient due to the adjacent nitrogens and the bromine atom. It is the primary site for:

    • Suzuki-Miyaura Coupling: Excellent for introducing aryl/heteroaryl groups.[1]

    • Buchwald-Hartwig Amination: For C-N bond formation.[2]

    • Li-Hal Exchange: Rapid exchange with n-BuLi generates a C2-nucleophile.

  • Step 3: C4/C5 Functionalization: The most challenging. Direct C-H activation usually requires the C2 position to be blocked or functionalized first.

Visualizing the Reaction Landscape

ReactionMap Start 2-Bromo-1H-imidazole Hydrobromide N_Prot 1-Protected-2-Bromoimidazole (N1-R) Start->N_Prot Step 1: Neutralization + Alkylation (Base/RX) C2_Aryl 2-Aryl-imidazole (Suzuki Product) N_Prot->C2_Aryl Step 2A: Pd-Cat Suzuki Coupling C2_Li 2-Lithio-imidazole (Intermediate) N_Prot->C2_Li Step 2B: Li-Hal Exchange (n-BuLi, -78°C) C2_E 2-Functionalized Imidazole (E = CHO, COR, I, etc.) C2_Li->C2_E Electrophile Trap

Figure 1: Sequential functionalization workflow starting from the hydrobromide salt.

Detailed Experimental Protocols

Protocol A: Neutralization and Regioselective N-Alkylation

Objective: Convert the hydrobromide salt to the free base in situ and install a protecting group or alkyl chain at N1. Critical Insight: The hydrobromide salt consumes 1 equivalent of base immediately. Standard protocols using 1.1 eq of base will fail, resulting in low conversion. You must use at least 2.5 equivalents of base.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, MeI, or SEM-Cl) (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (Reagent Grade) or DMF (for less reactive halides)

Procedure:

  • Salt Break: To a round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol) and anhydrous

    
     (30 mmol).
    
  • Solvation: Add Acetonitrile (50 mL). Stir vigorously at room temperature for 30 minutes. Note: Evolution of

    
     may be observed as the HBr is neutralized.
    
  • Addition: Cool the suspension to 0°C. Add the Alkyl Halide (12 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

  • Work-up: Filter off the solids (KBr and excess base).[3] Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between EtOAc and Water. Wash the organic layer with Brine, dry over

    
    , and concentrate.[4] Purify via silica gel flash chromatography.
    

Yield Expectation: 85–95%

Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C2 position.[1] Critical Insight: 2-Bromoimidazoles are electronically similar to 2-bromopyridines. They react faster than bromobenzenes. However, the N3 nitrogen can coordinate to Palladium, potentially stalling the cycle. High catalyst loading or bidentate ligands (e.g., dppf) are recommended.

Materials:

  • N-Alkyl-2-bromoimidazole (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • 
     (5 mol%) or 
    
    
    
    (3 mol%)
  • Sodium Carbonate (

    
     aqueous) (3.0 eq)
    
  • DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Degassing: In a reaction vial, combine the N-alkyl-2-bromoimidazole, Aryl Boronic Acid, and Palladium catalyst. Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed organic solvent (DME) and the aqueous base solution via syringe.

  • Heating: Heat the mixture to 85–90°C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. 2-Bromoimidazoles typically show full conversion within 6 hours.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water.[1][3][4]

  • Scavenging: If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Troubleshooting:

  • Low Yield? Switch to

    
     as the base and 1,4-Dioxane as solvent.
    
  • Protodeboronation? If the boronic acid is unstable (e.g., 2-pyridyl), use the corresponding Boronic Ester and add

    
     (1.0 eq) as a cofactor (Liebeskind-Srogl variant).
    
Protocol C: Lithium-Halogen Exchange (The "C2-Switch")

Objective: Replace the C2-Br with an electrophile (Formyl, Iodo, Carboxyl) other than an aryl group. Critical Insight: The Li-Br exchange on 2-bromoimidazole is extremely fast, faster than proton abstraction at C5. This reaction must be performed at -78°C to prevent the 2-lithio species from attacking the protecting group or undergoing ring-opening.

Materials:

  • N-Protected-2-bromoimidazole (1.0 eq) (Preferably SEM, Boc, or Methyl protected)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Electrophile (e.g., DMF,

    
    , 
    
    
    
    ) (1.5 eq)
  • Anhydrous THF[5]

Procedure:

  • Setup: Flame-dry a flask and cool to -78°C under Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes. Stir at -78°C for exactly 30 minutes. Do not warm up.

  • Quench: Add the electrophile (neat or in THF) rapidly.

    • For Aldehydes: Add DMF.[6]

    • For Iodides: Add

      
       in THF.
      
    • For Acids: Bubble dry

      
       gas.
      
  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Work-up: Quench with saturated

    
    . Extract with Ether or EtOAc.[3][4]
    

Data Summary & Comparison

Reaction TypeTarget PositionKey ReagentCritical ParameterTypical Yield
N-Alkylation N1

/ RX
Base Stoichiometry (>2.5 eq)>90%
Suzuki Coupling C2Boronic Acid / PdN-Protection required75-95%
Li-Hal Exchange C2 (replace Br)n-BuLiTemp (-78°C) to avoid decomp80-90%
C-H Activation C5Pd/Cu or NiBlocked C2 required40-65%

Advanced Topic: C4/C5 Functionalization

Direct functionalization of C4/C5 is difficult while the C2-Br is present because the C-Br bond is the weakest link toward metals.

  • Strategy: If C4/C5 functionalization is required before losing the C2-Br, one must use C-H activation conditions that are orthogonal to oxidative addition.

  • Recent Advances: Nickel-catalyzed C-H arylation using phenol derivatives has been shown to functionalize the C5 position of imidazoles, but yields are generally lower for 2-halo-substituted variants due to competing reduction.

  • Recommendation: It is operationally superior to introduce the C5 substituent first on the imidazole ring before brominating C2, OR to perform the C2 coupling first, then lithiate C5 (which becomes the most acidic site remaining).

References

  • N-Alkylation & Tautomerism

    • Regioselectivity in N-Alkylation of Imidazoles. BenchChem Application Notes.[3][4][5] Link

    • Synthesis of N-alkylated derivatives of imidazole. PubMed.[6] Link

  • Suzuki Coupling of 2-Haloimidazoles

    • Suzuki Coupling of 2-bromo-N-Boc-imidazole.[1] BenchChem Protocols.[3] Link

    • A General Method for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles (Analogous reactivity). NIH/PMC. Link

  • Lithiation & C-H Activation

    • Regioselectivity in Lithiation of 1-methylpyrazole (Analogous 5-membered heterocycle). Org.[4][7][8][9][10] Biomol. Chem., 2006.[8] Link

    • C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, RSC. Link

    • Regioselective Bromine/Magnesium Exchange.[11] Open Access LMU. Link

  • General Properties

    • 2-Bromo-1H-imidazole PubChem Entry.Link

Sources

Troubleshooting & Optimization

Purification techniques for 2-Bromo-1H-imidazole hydrobromide products

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Purification & Handling Guide for 2-Bromo-1H-imidazole Hydrobromide

Introduction: The Criticality of Purity in 2-Haloimidazoles

This compound is a pivotal intermediate in the synthesis of high-value pharmaceutical scaffolds, particularly for Suzuki-Miyaura couplings and N-alkylations.[1] However, its purification presents a unique paradox: the bromine atom at the C2 position significantly reduces the basicity of the imidazole ring (pKa ~2-3 vs. 7.0 for imidazole), making the hydrobromide salt (HBr) loosely bound and prone to dissociation in aqueous media.

Common impurities such as 4,5-dibromoimidazole (over-bromination) and oxidative oligomers (colored species) can severely poison downstream palladium catalysts.[1] This guide provides self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

Diagnosis: Oiling out typically occurs when the solute separates as a liquid phase before it can crystallize, often due to supersaturation or the presence of impurities that depress the melting point.[2] Technical Solution:

  • Switch to a "Cloud Point" Method: Do not cool the solution rapidly. Instead, keep the solution hot and add the anti-solvent dropwise just until persistent turbidity (the cloud point) is reached. Then, add a few drops of the good solvent to clear it and let it cool undisturbed in an insulated flask (e.g., wrapped in foil/cotton).

  • Seed Crystals: If you have any solid material, add a seed crystal at the cloud point.

  • Solvent System Adjustment: If using Ethanol/Ether, switch to Isopropanol (IPA)/Isopropyl Acetate .[1] The higher boiling point of IPA allows for better dissolution of impurities without hitting the oiling-out threshold.

Q2: The HBr salt turns yellow/brown upon drying or storage. Is it decomposing?

Diagnosis: Yes, this indicates oxidative instability or the presence of free HBr causing acid-catalyzed oligomerization. 2-Bromoimidazoles are light-sensitive.[1] Technical Solution:

  • Acid Scavenging: Ensure the salt is not "wet" with excess HBr acid. Wash the filter cake with anhydrous ether or cold acetone to remove free acid.

  • Storage: Store under Argon at -20°C in amber vials.

  • Rescue: If the solid is brown, dissolve in minimal methanol, treat with activated charcoal (SX-Ultra) for 15 minutes, filter through Celite, and re-precipitate.

Q3: I see a persistent impurity at ~5-10% by HPLC. Is it the 4,5-dibromo species?

Diagnosis: Likely yes. The 4,5-dibromoimidazole is a common byproduct of bromination.[1] It is significantly more acidic and lipophilic than the 2-bromo product.[1] Technical Solution:

  • The "Basicity Filter": The HBr salt of the 4,5-dibromo species is much less stable than the 2-bromo species.[1]

  • Protocol: Slurry the crude solid in Dichloromethane (DCM) . The 2-bromo-1H-imidazole HBr is generally insoluble in DCM, whereas the free base of the 4,5-dibromo impurity (and some of its weak salt) may leach out.[1] Filter and keep the solid.

  • Definitive Purification: If recrystallization fails, convert to the free base, purify by column chromatography (Hexane/EtOAc), and regenerate the salt (See Protocol B).

Part 2: Experimental Protocols

Protocol A: Anhydrous Recrystallization of 2-Bromo-1H-imidazole HBr

Use this method for routine purity enhancement of the salt form.[1]

Reagents:

  • Crude 2-Bromo-1H-imidazole HBr[1]

  • Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Solvent B (Anti-Solvent): Diethyl Ether (Et2O) or MTBE[3]

  • Activated Charcoal (optional)[4]

Step-by-Step:

  • Dissolution: Place 10 g of crude salt in a round-bottom flask. Add minimal hot anhydrous EtOH (approx. 3-5 mL per gram) at 60°C until fully dissolved.

    • Note: If colored, add 5 wt% activated charcoal, stir for 10 min, and hot-filter through a pre-warmed Celite pad.

  • Precipitation: Remove from heat. While still warm, slowly add Et2O (or MTBE) down the side of the flask with stirring.

  • Cloud Point: Stop adding Et2O immediately when a faint white precipitate persists.[1] Add 1 mL of EtOH to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (2-3 hours), then place in a fridge (4°C) for 4 hours.

  • Isolation: Filter the white crystalline solid under Argon/Nitrogen (to prevent moisture absorption). Wash the cake with 2 x 10 mL cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Salt Regeneration (Purification via Free Base)

Use this method if the impurity profile is complex (e.g., >5% dibromo species).

Step-by-Step:

  • Free Basing: Dissolve the crude HBr salt in water (10 mL/g). Carefully adjust pH to ~8-9 using saturated NaHCO3. (Caution: Foaming).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The 2-bromoimidazole (free base) will partition into the organic layer.[1]

  • Purification: Dry organic layer (Na2SO4), concentrate, and pass through a short silica plug eluting with Hexane:EtOAc (7:3).

  • Salt Reformation: Dissolve the purified free base in anhydrous Ethanol. Cool to 0°C. Add 1.05 equivalents of HBr (33% in AcOH or 48% aqueous, though anhydrous is preferred) dropwise.

  • Collection: The HBr salt will precipitate immediately.[1] Filter and wash with Ether.[1]

Part 3: Decision Logic for Purification

The following workflow illustrates the decision process for selecting the correct purification strategy based on impurity profile.

PurificationWorkflow Start Crude 2-Bromo-1H-imidazole HBr CheckColor Check Appearance (Color/Oiling) Start->CheckColor DecisionColor Is it Brown/Oily? CheckColor->DecisionColor CheckPurity Check Purity (HPLC/NMR) DecisionImpurity Impurity Type? CheckPurity->DecisionImpurity DecisionColor->CheckPurity No (White/Off-white) Charcoal Protocol: Charcoal Treatment (MeOH/Celite) DecisionColor->Charcoal Yes (Oxidation) Recryst Protocol A: Recrystallization (EtOH/Et2O) DecisionImpurity->Recryst Minor Salts/Start Material FreeBase Protocol B: Free Base Conversion -> Silica -> Salt DecisionImpurity->FreeBase >5% Dibromo Impurity Charcoal->CheckPurity Drying Vacuum Dry (40°C) Store under Argon Recryst->Drying FreeBase->Drying

Figure 1: Decision tree for selecting the appropriate purification method based on visual inspection and analytical data.[1]

Part 4: Data & Specifications

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (Free Base)Solubility (HBr Salt)Role in Purification
Water Slightly SolubleVery Soluble Avoid for recrystallization (yield loss).[1]
Ethanol SolubleSoluble (Hot)Primary Solvent for recrystallization.[1]
Ethyl Acetate SolubleInsolubleExtraction solvent for free base.[1]
Diethyl Ether InsolubleInsolubleAnti-Solvent to induce precipitation.[1]
DCM SolubleInsolubleSlurry wash to remove non-polar impurities.[1]

Table 2: Key Impurity Markers (NMR/HPLC)

Component1H NMR (DMSO-d6) ShiftHPLC Behavior (C18, Water/MeCN)
2-Bromo-1H-imidazole δ ~7.15 (s, 2H)Retention Time: ~1.0 (Reference)
4,5-Dibromoimidazole δ ~7.50 (s, 1H, broad)Elutes Later (More Lipophilic)
Imidazole (Start Mat.) δ ~7.7 (s), 7.1 (s)Elutes Earlier (More Polar)

References

  • National Institutes of Health (NIH). (2025).[1] Synthesis and evaluation of nitroimidazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (2021). General methods for imidazole purification.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][5] 2-Bromo-1H-imidazole Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-Bromo-1H-imidazole Derivatives

[1]

Ticket ID: #IMID-BR-002 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity, byproducts, and purification in 2-bromoimidazole synthesis.[1][2]

Introduction: The "Missing 2-Position" Problem

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-bromo-1H-imidazole yielded a complex mixture of 4,5-dibromoimidazole, starting material, and unidentifiable tars, rather than the desired C2-substituted product.

The imidazole ring is an electron-rich aromatic system. In standard Electrophilic Aromatic Substitution (EAS), the C4 and C5 positions are significantly more nucleophilic than the C2 position. Consequently, direct bromination (e.g., using Br

12

This guide covers the two validated pathways to bypass this limitation:

  • The Lithiation-Trapping Route (Industry Standard for C2 selectivity).

  • The Modified Sandmeyer Route (Alternative for specific substrates).

Module 1: The Lithiation-Trapping Protocol (Primary Recommendation)

The Workflow

To force bromination at C2, you must utilize the acidity of the C2 proton (


Step-by-Step Protocol
  • Protection: React imidazole with SEM-Cl or Boc

    
    O.[1]
    
  • Lithiation: Treat N-protected imidazole with

    
    -BuLi at -78°C in THF.
    
    • Mechanism:[1][3][4] The N-protecting group directs lithiation to C2 via coordination (Complex Induced Proximity Effect - CIPE).[1]

  • Trapping: Add electrophilic bromine source (CBr

    
     or NBS).
    
  • Deprotection: Acidic cleavage (TFA or HCl).

Visualizing the Pathway & Byproducts

LithiationPathwayStartN-Protected ImidazoleLi_IntC2-Lithio IntermediateStart->Li_Intn-BuLi, -78°CByprod1Impurity A:Starting Material(Wet Solvent)Start->Byprod1H2O presentProduct2-Bromo-Imid-PGLi_Int->ProductCBr4Byprod2Impurity B:2,2'-Biimidazole Dimer(Oxidative Coupling)Li_Int->Byprod2Trace O2 / SETByprod3Impurity C:Ring Opening(Temp > -40°C)Li_Int->Byprod3Warm up

Figure 1: Lithiation pathway showing critical failure points (red nodes) leading to common byproducts.[1][2]

Troubleshooting Table: Lithiation Route
SymptomProbable CauseCorrective Action
Recovered Starting Material Moisture in THF or inert gas lines.[1]Distill THF over Na/Benzophenone. Flame-dry glassware. Ensure

-BuLi titer is accurate.
Impurity: M+ = 2x Mass - 2 Oxidative Dimerization. Trace oxygen caused radical coupling of two lithiated species.[1]Degas solvents via freeze-pump-thaw.[1] Ensure positive Argon pressure.
Low Yield + Dark Tars Ring Opening. The C2-lithio species is unstable above -40°C.Maintain -78°C strictly during

-BuLi addition and for 30 mins post-addition.
Regioisomer (C5-Bromo) Steric Blocking. If the Protecting Group (PG) is too bulky (e.g., Trityl), it may block C2.[1][2]Switch to smaller PG like SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl).[1][2]

Module 2: The Sandmeyer Route (Alternative)

If you cannot use organolithiums, the Sandmeyer reaction converts 2-aminoimidazole to 2-bromoimidazole.[1]

Protocol:

  • Dissolve 2-aminoimidazole in HBr (aq).[1]

  • Add NaNO

    
     dropwise at 0°C to form the diazonium salt.
    
  • Add CuBr (catalytic) or heat to decompose the diazonium to the bromide.

Common Failure Modes
  • Violent Gas Evolution: Rapid addition of nitrite causes thermal runaway and diazonium decomposition before bromination.

  • Hydrolysis (Impurity D): Formation of imidazol-2-one (M-Br + OH).[1] This occurs if the diazonium salt reacts with water instead of the bromide ion.

    • Fix: Use high concentration HBr or switch to organic nitrite (

      
      -BuONO) in anhydrous acetonitrile with CuBr
      
      
      (Doyle-type conditions).[1]

Module 3: Analytical Forensics

How do you prove you have the 2-bromo isomer and not the 4-bromo or 4,5-dibromo byproduct?

NMR Diagnostics ( H NMR in DMSO- )

The key identifier is the loss of the most downfield proton (C2-H) and the symmetry of the remaining protons.

CompoundC2-H Signal (

)
C4/C5-H Signal (

)
Pattern
Imidazole (SM) ~7.7 - 7.9 ppm (s)~7.0 - 7.2 ppm (s/d)3 aromatic peaks (or 2 if fast tautomerism).[1]
2-Bromoimidazole ABSENT ~7.2 ppm (s, 2H)Single peak integrating to 2H (equivalent due to tautomerism).[1][2]
4(5)-Bromoimidazole ~7.6 ppm (s, 1H)~7.1 ppm (s, 1H)Two distinct singlets (1H each).[1][2]
4,5-Dibromoimidazole ~7.8 ppm (s, 1H)ABSENT One singlet (C2-H remains).[1][2]
Mass Spectrometry (Isotope Patterns)

Bromine has two stable isotopes:


2
  • Mono-bromo (Target): Two peaks of equal height separated by 2 amu (

    
     and 
    
    
    ).[1]
  • Di-bromo (Byproduct): Three peaks with intensity ratio 1:2:1 (

    
    , 
    
    
    ,
    
    
    ).[1][2]
  • Tri-bromo (Over-bromination): Four peaks with intensity ratio 1:3:3:1 .[1][2]

References

  • Iddon, B. (1985).[1][2] Cyclometallation of Heterocycles. Chemical Reviews.

    • Context: Establishes the foundational rules for lithiation of imidazoles and the necessity of N-protection.
  • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.

    • Context: Authoritative text on general imidazole reactivity and electrophilic substitution p
  • Breslow, R., & Goodin, R. (1976).[1][2] Strong Amide Bases in Synthesis. Journal of the American Chemical Society.

    • Context: Discusses the acidity of the C2 proton in imidazole deriv
  • Trofimov, B. A., et al. (2011).[1][2] Ring Lithiation and Functionalization of Imidazol-2-ylidene-boranes. Organic Letters.

    • Context: Modern application of C2-lithiation strategies and trapping with electrophiles.[1]

Preventing decomposition of 2-Bromo-1H-imidazole hydrobromide during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for 2-Bromo-1H-imidazole hydrobromide. As a Senior Application Scientist, I understand the unique challenges this valuable building block presents. Its reactivity, while essential for synthesis, also makes it susceptible to decomposition, leading to decreased yields, complex purification, and inconsistent results. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions are based on an understanding of the compound's stability profile.

Q1: My reaction mixture is turning dark brown or black, and my TLC plate shows a streak of baseline material. What is happening?

A1: A dark coloration is a common indicator of decomposition. 2-Bromo-1H-imidazole, like many electron-rich heterocyclic compounds, can be sensitive to a variety of conditions that lead to polymerization or the formation of complex, colored byproducts. The hydrobromide salt indicates the compound is acidic.

Primary Causes & Immediate Actions:

  • Excessively Strong Base: The use of a strong, nucleophilic base (e.g., NaOH, KOtBu) can deprotonate the imidazole ring, forming a highly reactive imidazolate anion. This species can be unstable and may react in undesirable ways. Furthermore, strong bases can act as nucleophiles, displacing the bromide at the C2 position.

  • High Temperature: Thermal decomposition can lead to the release of hydrogen bromide (HBr), nitrogen oxides (NOx), and other reactive species that can catalyze further degradation.[1]

  • Presence of Oxygen: While not always a primary driver, an inert atmosphere is a best practice. Radical-mediated decomposition pathways can be initiated by oxygen, especially in the presence of trace metals or light.

Solutions:

  • Base Selection: Switch to a milder, non-nucleophilic base. Inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often better choices. The goal is to neutralize the hydrobromide and any acid generated during the reaction without creating a harsh environment.

  • Temperature Control: Maintain a low to moderate reaction temperature. If the reaction requires heat, increase it gradually while monitoring for color change by TLC or LC-MS. For many reactions, starting at 0 °C and allowing the mixture to slowly warm to room temperature is a robust strategy.

  • Inert Atmosphere: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.[2] This minimizes the risk of oxygen-driven side reactions.

Q2: My LC-MS analysis shows multiple unexpected peaks, including one with a mass corresponding to the debrominated imidazole. How can I prevent this?

A2: The presence of debrominated imidazole is a classic sign of either a reductive side reaction or protodebromination. The C-Br bond on an imidazole ring can be labile under certain conditions.

Primary Causes & Solutions:

  • Protodebromination (Acid/Base Mediated): This can occur in the presence of strong acids or bases, particularly with extended reaction times or elevated temperatures. Certain bromoaminoimidazoles have been shown to undergo protodebromination when refluxed in water.[3]

    • Solution: Ensure the pH of your reaction medium is controlled. If the reaction is run under basic conditions, avoid a large excess of base. If acidic conditions are required, use the minimum stoichiometry necessary. Buffering the system can sometimes be beneficial, though this is highly reaction-dependent.

  • Reductive Debromination: Trace metal impurities, particularly palladium from a previous reaction step, can catalyze reductive debromination, especially if a hydrogen source is present (e.g., a protic solvent, certain amines).

    • Solution: Use high-purity reagents and solvents. If you suspect metal contamination, consider treating your starting material or solvent with a metal scavenger. When performing reactions like cross-couplings, ensure your catalyst system is well-defined and not generating overly reductive species.

Q3: My reaction yield is consistently low, even though my starting material appears to be consumed. What are the key parameters to optimize for stability?

A3: Low yield with consumption of starting material points towards the formation of soluble, non-desired byproducts or decomposition products that are lost during workup. Optimizing for stability involves a holistic look at your reaction setup.

Key Parameters for Optimization:

ParameterRecommendationRationale & Causality
pH Control Maintain a near-neutral or slightly basic pH (7-9) using non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃, DIPEA).The hydrobromide salt is acidic. Neutralization is required for many reactions. Strong bases can cause deprotonation and subsequent decomposition, while strongly acidic conditions can promote hydrolysis or other side reactions.
Solvent Choice Use aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).Protic solvents like water or alcohols can participate in side reactions. While some reactions are performed in water[3][4], they often require careful temperature and pH control.
Temperature Initiate reactions at 0 °C and maintain below 40-50 °C unless absolutely necessary.Minimizes the rate of all potential decomposition pathways. Thermal decomposition can lead to a cascade of unwanted reactions.[1]
Atmosphere Use an inert atmosphere (Nitrogen or Argon). Degas solvents prior to use.[2]Prevents oxidation and radical-mediated side reactions, which are common for electron-rich heterocycles.
Light Protect the reaction from direct light by using an amber flask or wrapping the vessel in aluminum foil.Imidazole moieties can be sensitive to photodegradation, which can generate reactive species.[5]
Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: The reagent should be stored in a tightly sealed container in a cool, dry place. A storage temperature of 2-8°C is recommended to minimize degradation over time.[6]

Q: What is the primary use of this compound? A: 2-Bromo-1H-imidazole is a versatile synthetic intermediate. The 2-bromo position is reactive and can be used in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or displaced by nucleophiles to build more complex molecules.[7] It is a key building block in the synthesis of pharmaceuticals and other biologically active compounds.[8][9]

Q: What analytical techniques are best for monitoring my reaction and assessing purity? A: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[10] It allows for the separation and quantification of the starting material, product, and any byproducts or impurities.[4][11] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring at the bench. For structural confirmation, LC-MS and NMR are essential.

Visualized Workflows and Mechanisms
Potential Degradation & Side-Reaction Pathways

The following diagram illustrates the primary challenges when working with this compound. The key is to select conditions that favor the desired reaction pathway while minimizing these competing reactions.

Figure 1. Competing Reaction Pathways A 2-Bromo-1H-imidazole (as HBr salt) B Desired Product A->B  Desired Reaction  (e.g., Coupling, N-alkylation)  [Optimized Conditions] C Debrominated Imidazole A->C  Protodebromination / Reduction  [Wrong pH, Metal Traces] D Nucleophilic Substitution (at C2-Br) A->D  Nucleophilic Reagent / Base  [Nu:-] E Polymerization / Tar A->E  Harsh Conditions  [High Temp, Strong Base]

Caption: Competing reaction pathways for 2-Bromo-1H-imidazole.

Recommended Experimental Workflow

This workflow minimizes the risk of decomposition by incorporating best practices for handling sensitive reagents.

Figure 2. Recommended Workflow for Stable Reactions start Start step1 1. Purity Check Verify starting material purity (HPLC, NMR) start->step1 step2 2. Vessel Prep Oven-dry glassware, use inert atmosphere (N2/Ar) step1->step2 step3 3. Reagent Prep Degas solvent. Use high-purity reagents. step2->step3 step4 4. Reaction Setup Charge reagents at 0 °C. Protect from light. step3->step4 step5 5. Base Addition Add non-nucleophilic base (e.g., K2CO3) slowly. step4->step5 step6 6. Reaction Monitoring Monitor by TLC / LC-MS. Avoid prolonged heating. step5->step6 step7 7. Workup Perform aqueous workup promptly after completion. step6->step7 end End step7->end

Caption: A step-by-step workflow to maximize reaction success.

Experimental Protocols
Protocol 1: General Reaction Setup for a Suzuki Coupling

This protocol provides a robust starting point for a typical cross-coupling reaction, incorporating principles of stability.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add the boronic acid partner (1.1-1.5 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the flask.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of DME and water or THF) via cannula or syringe.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a degassed aqueous solution of a mild base, such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq), to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C), monitoring by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature and proceed with the aqueous workup.

Protocol 2: Standard Aqueous Workup Procedure

A prompt and careful workup is crucial to prevent product degradation.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, filter off any solids (e.g., catalyst, inorganic salts).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) and water.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove bulk inorganic salts).

    • Saturated aqueous sodium bicarbonate (to remove any acidic residue).

    • Brine (to facilitate phase separation and begin the drying process).

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 3: General HPLC Method for Reaction Monitoring

This method provides a baseline for developing a specific analytical protocol for your reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.[11][13]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.[11][13]

  • Gradient: Start with a gradient appropriate for your compound's polarity, for example: 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector at a wavelength where the imidazole core absorbs, typically around 254 nm or 280 nm.[11]

  • Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

By implementing these strategies and understanding the chemical principles behind them, you can significantly improve the success rate of your reactions involving this compound.

References
  • Vertex AI Search. (2014).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025).
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • SIELC. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
  • ECHEMI. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • ResearchGate. (n.d.). 2-Functionalized Derivatives of 2-Bromo-1,3-dimethylimidazole | Request PDF.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure.
  • DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • Cumhuriyet Yerbilimleri Dergisi. (2018).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2019).
  • ChemBK. (2024). 2-Bromo-1H-imidazole.
  • PubChem. (n.d.). 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1H-imidazole 97 16681-56-4.
  • PMC. (2020).
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Alfa Chemistry. (n.d.). CAS 16681-56-4 2-Bromo-1H-imidazole.
  • ChemScene. (n.d.). 16681-56-4 | 2-Bromo-1H-imidazole.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • BenchChem. (2025). stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-1H-imidazole | CAS 16681-56-4 | SCBT.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

Troubleshooting guide for palladium catalyst deactivation with bromoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalysis with Bromoimidazoles

Current Status: Operational Topic: Troubleshooting Catalyst Deactivation & Reaction Stalling Ticket ID: PD-IMID-001[1]

Diagnostic Hub: Quick Triage

Use this matrix to identify your issue based on observed symptoms before proceeding to the detailed modules.

Symptom Probable Cause Immediate Action
Reaction stops at <20% conversion. N-Coordination Poisoning. The imidazole nitrogen (N3) has displaced the phosphine ligand, shutting down the catalytic cycle.Switch to Bulky Ligands (e.g., XPhos, t-BuXPhos) or protect the N-H.[1]
Full conversion of SM, but low yield. Protodehalogenation. The C-Br bond broke, but the coupling failed.[1] The hydride source is likely the solvent or base.Switch solvent (e.g., from alcohol to Toluene/Dioxane).[1] Increase catalyst loading.
Reaction turns black immediately. "Pd Black" Precipitation. Ligand dissociation is too fast; the catalyst is aggregating into inactive metal.Lower temperature.[1][2] Use a Precatalyst (e.g., XPhos Pd G3) instead of Pd(OAc)₂ + Ligand.[1]
Coupling partner (Boronic Acid) consumed, no product. Protodeboronation. The boronic acid is hydrolyzing faster than it transmetallates.[1]Switch base to K₃PO₄ (anhydrous) or KF.[1] Add water (trace) only if necessary.[1]

Deep Dive: The "Azole Effect" (Mechanism of Failure)

User Question: "My Suzuki coupling works fine on bromobenzene, but when I switch to 4-bromoimidazole, the reaction barely moves. Why?"

Technical Insight: The root cause is the Lewis basicity of the imidazole nitrogen (N3). Palladium is a "soft" metal that loves soft ligands like phosphines, but imidazole nitrogens are potent σ-donors.[1]

  • The Trap: In a standard catalytic cycle, Pd(0) should undergo oxidative addition into the C-Br bond. However, the imidazole nitrogen binds to the Pd(0) or Pd(II) center, displacing your carefully chosen phosphine ligand.

  • The Result: This forms a stable, coordinatively saturated Pd-Bis(imidazole) complex (often a dimer). This species is an energetic "sink"—it is too stable to react further, effectively removing the catalyst from the solution.

Visualizing the Failure Mode:

Azole_Deactivation_Pathway Pd_L Active Catalyst [L-Pd(0)] Ox_Add Oxidative Addition [L-Pd(II)-Ar-Br] Pd_L->Ox_Add + Bromoimidazole Trap OFF-CYCLE TRAP [Pd(Imidazole)₂ Complex] (Catalyst Death) Pd_L->Trap N-Coordination (Ligand Displacement) Transmet Transmetallation Ox_Add->Transmet + Boronic Acid Ox_Add->Trap Bridge Formation Product Product + Pd(0) Transmet->Product Reductive Elim. Product->Pd_L Regen

Caption: The "Off-Cycle" Trap. The red path shows how the imidazole nitrogen hijacks the catalyst, forming an inactive resting state.

Solution Module: Ligand Selection Strategy

User Question: "Which ligand prevents this N-binding?"

Recommendation: You must use Sterically Demanding, Electron-Rich Phosphines .[1] The strategy is "Steric Shielding." By using a massive ligand, you physically block the imidazole nitrogen from approaching the Palladium center, forcing the reaction to proceed through the C-Br bond (Oxidative Addition) instead.

Top Tier Ligands for Bromoimidazoles:

Ligand ClassSpecific RecommendationWhy it works
Buchwald Biaryl XPhos or t-BuXPhos The isopropyl/t-butyl groups create a "roof" over the Pd, blocking N-coordination but allowing the C-Br bond to enter. [1]
Buchwald Biaryl BrettPhos Excellent for C-N coupling (Buchwald-Hartwig) of imidazoles. High activity at lower temperatures.[1]
NHC PEPPSI-IPr N-Heterocyclic Carbenes bind Pd tighter than phosphines.[1] The "PEPPSI" scaffold is highly resistant to displacement by the imidazole substrate. [2]
Generic PPh₃ (Triphenylphosphine) AVOID. Not bulky enough.[1] Will be displaced by imidazole immediately.[1]

Solution Module: Protecting Groups vs. Direct Coupling

User Question: "Do I really need to protect the N-H? It adds two steps to my synthesis."

Decision Guide:

Option A: Protect the Nitrogen (High Reliability) If you are in early-stage discovery, protect it .[1] The free N-H is acidic (pKa ~14 in DMSO) and can quench the base or form insoluble salts.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl).

    • Pros: Stable to base; minimal steric interference at C4/C5; easily removed with TBAF or acid.[1]

    • Cons: Adds mass.[1]

  • Alternative: Boc (tert-Butyloxycarbonyl).[1]

    • Warning: Boc is electron-withdrawing.[1] It deactivates the ring, making Oxidative Addition harder (slower reaction) but prevents N-poisoning effectively.

Option B: Direct Coupling of NH-Free Imidazoles (Process Efficient) If you must couple the free NH-imidazole, you cannot use standard conditions.

  • Protocol Adjustment: You need a "Throw-Away Ligand" approach or a specific "Pd-NHC" approach.[1]

  • The "Organ" Method: Use Pd-PEPPSI-IPr (1-2 mol%) with K₂CO₃ in Dioxane/H₂O. The NHC ligand is strong enough to prevent the imidazole from displacing it. [3]

  • The "Buchwald" Method: Use Pd₂dba₃ + t-BuXPhos (Ligand:Pd ratio 2:1). The high bulk of t-BuXPhos is critical here.

Validated Experimental Protocols

Protocol A: Suzuki Coupling of Protected Bromoimidazole (High Success Rate)

Best for: 1-SEM-4-bromoimidazole or 1-Methyl-4-bromoimidazole.

  • Catalyst: XPhos Pd G3 (Precatalyst) - 2.0 mol%.[1]

    • Why G3? It generates the active L-Pd(0) species immediately upon heating, avoiding the induction period of Pd(OAc)₂.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

    • Note: Degas the solvents by sparging with Argon for 15 mins.

  • Base: K₃PO₄ (2.0 equiv).[1]

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Charge vial with Boronic Acid (1.5 equiv), Bromoimidazole (1.0 equiv), K₃PO₄, and XPhos Pd G3.[1]

    • Seal and purge with Argon (3x).[1]

    • Add degassed Dioxane/Water.[1]

    • Stir vigorously at 80°C for 2-4 hours.

Protocol B: Buchwald-Hartwig Amination of Bromoimidazole

Best for: Coupling amines to the imidazole ring.

  • Catalyst: BrettPhos Pd G3 (1-3 mol%).[1]

  • Base: NaOtBu (Sodium tert-butoxide) - 1.2 equiv.[1]

    • Critical: This base must be stored in a glovebox or fresh bottle.[1] Moisture kills it.[1]

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).[1]

  • Procedure:

    • Mix Bromoimidazole, Amine (1.2 equiv), Base, and Catalyst under Argon.[1]

    • Add solvent.[1][3]

    • Heat to 90°C.

    • Troubleshooting: If conversion is low, add 1.0 equiv of MgO (Magnesium Oxide).[1] This acts as a solid support to sequester the halide byproducts and keep the reaction mixture "clean."

References

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[1] Chemistry – A European Journal.[1]

  • Valente, C., et al. (2012).[1][4] The Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.[1]

  • Guram, A. S., et al. (2010).[1] Application of the Suzuki–Miyaura Reaction in the Synthesis of Pharmaceuticals.[2] Chemical Reviews.[1]

Sources

Technical Support Center: Navigating Side Reactions of 2-Bromo-1H-imidazole with Strong Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Bromo-1H-imidazole hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will move beyond standard protocols to explore the common pitfalls and side reactions encountered when using strong bases, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 2-Bromo-1H-imidazole in the presence of strong bases. Understanding these core concepts is the first step toward proactive troubleshooting.

Q1: What are the initial chemical events when this compound is treated with a strong base?

A: The reaction proceeds in two distinct, critical stages:

  • Neutralization: this compound is an acid salt. The first equivalent of base is consumed to neutralize the hydrobromic acid (HBr), liberating the free 2-Bromo-1H-imidazole.

  • Deprotonation: A second equivalent of base is required to deprotonate the N-H of the imidazole ring.[1] This generates the highly nucleophilic imidazolide anion, which is typically the desired reactive intermediate for subsequent reactions like N-alkylation.

It is a common experimental error to use only one equivalent of base, which leads to incomplete deprotonation and significantly diminished yields.

Q2: My goal is N-alkylation. What are the primary competing side reactions I should be aware of?

A: While N-alkylation is often the desired outcome, the imidazolide anion's reactivity can lead to several problematic side reactions:

  • Ring-Opening Degradation: Under harsh conditions, such as high temperatures or with certain reagents in the presence of strong bases like sodium hydroxide, the imidazole ring can be forced open. This is an irreversible degradation pathway that leads to a complex mixture of byproducts and is a major source of yield loss.

  • C-Alkylation: Although N-alkylation is electronically favored, direct deprotonation at C2 or C5 can occur, leading to undesired C-alkylated isomers.[1] This is less common but can be promoted by specific bases or steric hindrance at the nitrogen atoms.

  • Hydrolysis of the Alkylating Agent: If using aqueous bases like NaOH or KOH, the hydroxide ion (OH-) can compete with the imidazolide anion as a nucleophile, leading to hydrolysis of your alkylating agent (e.g., converting an alkyl bromide to an alcohol). This reduces the efficiency of the primary reaction.[2][3]

Q3: Why is the choice of base so critical? A comparison of common options.

A: The base dictates the course of the reaction by influencing nucleophilicity, solubility, and the presence of competing nucleophiles. Simply choosing a "strong base" is insufficient; the nature of the base is paramount.

Base TypeExamplesTypical SolventsProsCons & Common Side Reactions
Hydrides (Non-Nucleophilic) Sodium Hydride (NaH)THF, DMF (anhydrous)- Generates the imidazolide anion cleanly. - Non-nucleophilic; will not compete with the anion. - Byproduct (H₂) is a gas and easily removed.[4][5]- Highly water-sensitive and flammable; requires inert atmosphere. - Mineral oil dispersion can complicate stoichiometry if not washed.
Hydroxides (Nucleophilic) NaOH, KOHWater, Alcohols, DMSO- Inexpensive and readily available. - High basicity.- Introduces a competing nucleophile (OH⁻) , leading to hydrolysis of alkylating agents.[2][3] - Can promote ring-opening degradation, especially at elevated temperatures.[6][7]
Carbonates (Weak) K₂CO₃, Cs₂CO₃Acetonitrile, Acetone, DMF- Milder and safer to handle than hydrides. - Good for substrates sensitive to very strong bases.- May not be strong enough to fully deprotonate the imidazole ring, leading to slow or incomplete reactions.[8] - Often requires higher temperatures, which can induce other side reactions.

Expert Recommendation: For clean and high-yielding N-alkylation of 2-bromoimidazole, a non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is the preferred choice.[4][5]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental failures.

Problem: Low or No Product Yield

Symptom: Your reaction has run to completion (as determined by time or TLC), but analysis of the crude mixture shows predominantly unreacted starting material.

Logical Troubleshooting Flow:

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Problem: Formation of Multiple Unidentified Products

Symptom: Your desired product is formed, but LC-MS or TLC shows a complex mixture of byproducts, making purification difficult or impossible.

Primary Suspect: Ring-Opening Degradation

This destructive side reaction is particularly prevalent when using sodium hydroxide or potassium hydroxide at elevated temperatures . The highly basic conditions can lead to nucleophilic attack on the imidazole ring itself, causing fragmentation.

Mitigation Strategies:

  • Switch to a Non-Nucleophilic Base: Immediately replace NaOH/KOH with Sodium Hydride (NaH).

  • Lower the Reaction Temperature: If your reaction requires heating, find the minimum temperature necessary for a reasonable reaction rate. Avoid aggressive heating.

  • Ensure Anhydrous Conditions: Water can exacerbate degradation pathways. Use flame-dried glassware and anhydrous solvents, especially when working with NaH.

Visualizing the Competing Pathways:

Caption: Desired N-Alkylation vs. Ring-Opening Side Reaction.

Section 3: Recommended Experimental Protocol

This protocol represents a robust starting point for the N-alkylation of 2-Bromo-1H-imidazole, designed to minimize the side reactions discussed above.

Protocol: N-Alkylation of 2-Bromo-1H-imidazole using Sodium Hydride

Caution: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[5]

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkylating agent (e.g., an alkyl bromide)

  • Anhydrous Hexanes (for washing NaH, optional)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add Sodium Hydride (2.2 equivalents).

  • (Optional but Recommended) NaH Washing: Suspend the NaH in anhydrous hexanes, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this process twice to remove the mineral oil. Place the flask under high vacuum for 15-20 minutes to remove residual hexanes.

  • Anion Formation: Add anhydrous THF (or DMF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes. Note: Vigorous hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkylating agents, but should be done cautiously.

  • Quenching: Once the reaction is complete, cool it to 0 °C and very slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH. Caution: Renewed hydrogen evolution will occur.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX.
  • Characteristic Reactions of Imidazole.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

  • According to Hoffmann in a bromamide degradation reaction, how many moles of sodium hydroxide is needed? Can you describe the reaction mechanism? - Quora. Available at: [Link]

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Request PDF - ResearchGate. Available at: [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • imidazole.pdf - CUTM Courseware.
  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Cumhuriyet Yerbilimleri Dergisi. Available at: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Semantic Scholar. Available at: [Link]

  • 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem. Available at: [Link]

  • 2-Bromo-1H-imidazole - ChemBK. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]

  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. Available at: [Link]

  • N-Alkylation of imidazoles - University of Otago - OUR Archive. Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • First and second deprotonation of imidazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. Available at: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals. Available at: [Link]

  • When 2-bromo-2-methylpropane reacts with aqueous sodium hydroxide, an - Filo. Available at: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. Available at: [Link]

  • Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed. Available at: [Link]

  • The Impact of Mixed NaOH and KOH Mole Fraction on Mechanical Performance of Metakaolin Based Geopolymer Material.. Available at: [Link]

Sources

Technical Support Center: Purification of Commercial 2-Bromo-1H-imidazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-1H-imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Commercial batches of this valuable building block can contain impurities that may interfere with subsequent reactions. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and handling of commercial this compound.

Q1: What are the likely impurities in my commercial this compound?

A1: Commercial this compound is synthesized by the bromination of 1H-imidazole. Consequently, impurities often stem from the starting materials and side reactions. Common impurities include:

  • Unreacted 1H-imidazole: The starting material for the synthesis.

  • Over-brominated species: Such as 2,4,5-tribromoimidazole, which can form if the reaction conditions are not carefully controlled.[1]

  • Positional isomers: 4-Bromo-1H-imidazole or 5-Bromo-1H-imidazole may also be present in small amounts.

  • Residual acid: Excess hydrobromic acid from the salt formation step.

  • Inorganic salts: Byproducts from the workup procedure.

Q2: How can I quickly assess the purity of my starting material?

A2: Before embarking on a large-scale purification, a quick purity assessment is crucial.

  • Thin-Layer Chromatography (TLC): TLC is an effective and rapid method to visualize the number of components in your material.[2] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can help separate the desired product from less polar impurities.[3]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for 2-Bromo-1H-imidazole is between 197-202 °C.[1][4][5][6] A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.

  • Proton NMR (¹H NMR) Spectroscopy: A ¹H NMR spectrum can provide a wealth of information about the structure and purity of your compound.[7][8] The presence of unexpected signals can indicate impurities.

Q3: Which purification method is best for my needs?

A3: The choice of purification method depends on the scale of your experiment and the required final purity.

  • Recrystallization: This is the most common and efficient method for purifying moderate to large quantities of solid material.[9] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[10]

  • Column Chromatography: For achieving very high purity, especially on a smaller scale, silica gel column chromatography is the preferred method. However, due to the high polarity of the hydrobromide salt, a modified approach is often necessary (see Section 2.2).[3]

Section 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step protocols and troubleshooting for the most common purification techniques.

Recrystallization

Recrystallization is a powerful technique but can present challenges. Here’s how to navigate them.

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[11][12] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of impurities is very high.[13][14] An oil is undesirable because it tends to trap impurities.[15]

Solutions:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[11][13]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can promote the formation of crystals over oil.[11]

  • Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. A mixture of ethanol and water, or isopropanol, can be effective for polar salts.[10][16]

Q5: Very few crystals have formed after cooling. How can I improve my yield?

A5: Low recovery is a common issue in recrystallization.[9]

  • Too much solvent: This is the most frequent cause of poor yield.[11][13] To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.[13]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should. To induce crystallization, you can:

    • Scratch the flask: Gently scratch the inside of the flask below the solvent level with a glass rod.[11]

    • Seed the solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a nucleation site for crystal growth.[11]

    • Cool further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[17]

  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold.[18][19]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it just dissolves.[9][15]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[20]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[17]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[20]

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation A Dissolve crude solid in minimum hot solvent B Add activated charcoal (if colored) A->B optional C Hot gravity filter (if needed) A->C B->C D Cool filtrate slowly to room temperature C->D E Cool in ice bath D->E F Collect crystals via vacuum filtration E->F G Wash with ice-cold solvent F->G H Dry pure crystals G->H

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Column Chromatography

Q6: My compound is highly polar and either doesn't move from the baseline or streaks badly on the silica TLC plate. How can I purify it by column chromatography?

A6: This is a common and critical issue. The hydrobromide salt of 2-Bromo-1H-imidazole is highly polar and will interact very strongly with the polar silica gel stationary phase. Direct chromatography is often unsuccessful. The expert solution is a "free-basing" strategy.

The Causality: The basic nitrogen atoms in the imidazole ring are protonated, forming a salt. This ionic character leads to very high polarity. By neutralizing the salt with a base, we can generate the less polar "free base" of 2-Bromo-1H-imidazole, which will behave much more predictably on a silica gel column. After purification, the free base can be converted back to the hydrobromide salt.

  • Free-Basing: Dissolve the crude this compound in water. Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the solution is neutral or slightly basic (pH 7-8).[21] The free base will precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

  • Extraction and Drying: Extract the aqueous solution several times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Choose an Eluent: Use TLC to determine an appropriate solvent system (eluent). Start with a relatively non-polar mixture, such as 20% ethyl acetate in hexanes, and gradually increase the polarity.

    • Pack the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent.

    • Load and Elute: Dissolve the crude free base in a minimum amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.[3]

    • Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the pure compound.

  • Re-formation of the Hydrobromide Salt: Combine the pure fractions containing the free base and remove the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or ethanol). Add a solution of HBr in a compatible solvent dropwise until the product precipitates as the hydrobromide salt. Collect the pure salt by filtration.

Chromatography Strategy Diagram

G Start Crude 2-Bromo-1H-imidazole Hydrobromide (Highly Polar Salt) FreeBase Neutralize with mild base (e.g., NaHCO3) to form Free Base (Less Polar) Start->FreeBase Chromatography Purify via Silica Gel Column Chromatography FreeBase->Chromatography PureFreeBase Isolate Pure Free Base Fractions Chromatography->PureFreeBase Resalt Treat with HBr to reform the salt PureFreeBase->Resalt End Pure 2-Bromo-1H-imidazole Hydrobromide Resalt->End

Caption: Decision workflow for purifying highly polar basic salts using column chromatography.

Section 3: Purity Verification

After purification, it is essential to confirm the purity of your this compound.

Data Summary Table

ParameterExpected Value for Pure CompoundSignificance
Appearance White to light brown powder/solid[22]
Melting Point 197-202 °C (sharp range)[5][6] A narrow range indicates high purity.
¹H NMR Spectrum consistent with structure[7][22] Confirms chemical identity and absence of proton-bearing impurities.
HPLC Purity Typically >97%[22] Provides a quantitative measure of purity.

Q7: How do I interpret the ¹H NMR spectrum to confirm purity?

A7: For 2-Bromo-1H-imidazole, you should expect to see signals corresponding to the imidazole ring protons.[7] The spectrum should be clean, with sharp signals and correct integration values. The absence of signals corresponding to starting materials (like 1H-imidazole) or other impurities is a strong indicator of purity. The exact chemical shifts may vary depending on the solvent used.[23]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Recrystallization. MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Imidazole - Supplemental Proton Data. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-bromo-1H-imidazole Chemical. Retrieved from [Link]

  • Varian, Inc. (n.d.). Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. PMC. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would accomplish the following conversions in good yields. Retrieved from [Link]

  • Vaia. (n.d.). NBS - first involves the reaction of NBS with HBr to form an iminol intermediate and molecular bromine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, July 14). Presence of imidazole in loading buffer prevents formation of free radical in immobilized metal affinity chromatography and dramatically improves the recovery of herpes simplex virus type 1 gene therapy vectors. PubMed. Retrieved from [Link]

  • ResearchGate. (2016, January 13). How much base is required to remove hydrogen from 2-nitroimidazole?. Retrieved from [Link]

  • Agilent. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

Sources

Validation & Comparative

Comparing reactivity of 2-Bromo-1H-imidazole vs. 2-Chloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 2-Bromo-1H-imidazole vs. 2-Chloro-1H-imidazole Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary: The Selection Matrix

In medicinal chemistry and heterocycle functionalization, the choice between 2-bromo-1H-imidazole (2-Br-Im ) and 2-chloro-1H-imidazole (2-Cl-Im ) is rarely arbitrary. It is dictated by the specific mechanistic requirements of the intended transformation.

While 2-Br-Im is the industry standard for metal-catalyzed cross-couplings and lithiation due to its weaker C-X bond, 2-Cl-Im offers distinct advantages in Nucleophilic Aromatic Substitution (


) due to the higher electronegativity of chlorine.
Quick Selection Guide
Intended TransformationPreferred SubstrateMechanistic Rationale
Pd-Catalyzed Coupling (Suzuki, Buchwald)2-Bromo Faster oxidative addition (Rate Limiting Step).
Lithium-Halogen Exchange 2-Bromo Rapid exchange kinetics; Cl is often inert to

-BuLi.
Nucleophilic Substitution (

)
2-Chloro Higher electronegativity stabilizes the Meisenheimer intermediate.
Cost/Scalability 2-Chloro Generally lower cost; higher atom economy.

Fundamental Properties & Reactivity Drivers[1][2][3]

The divergent reactivity profiles stem directly from the physical properties of the Carbon-Halogen bond at the C2 position.

Property2-Bromo-1H-imidazole2-Chloro-1H-imidazoleImpact on Reactivity
C-X Bond Energy (BDE) ~68 kcal/mol~81 kcal/molBr cleaves easier (better for Pd-coupling/Lithiation).
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing (better for

).
C-X Bond Length ~1.86 Å~1.73 ÅBr is sterically more accessible for metal insertion.
Leaving Group Ability Excellent (

HBr = -9)
Good (

HCl = -7)
Br is a superior leaving group in

/

-like processes.

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

The Superiority of Bromide

In palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step (RDS).[1]

  • Mechanism:

    
    
    
  • Trend: The rate of oxidative addition correlates inversely with C-X bond strength.

  • Outcome: 2-Bromoimidazole reacts under mild conditions (60-80°C) with standard ligands (

    
    ). 2-Chloroimidazole often requires bulky, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures (>100°C) to facilitate oxidative addition.
    
Experimental Protocol: Suzuki Coupling of 2-Bromo-1-methylimidazole

This protocol minimizes protodeboronation and homocoupling.

Reagents:

  • Substrate: 2-Bromo-1-methylimidazole (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq. solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: Add 2-bromo-1-methylimidazole (161 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

    
     (24 mg, 0.03 mmol) to a reaction vial.
    
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvate: Add degassed Dioxane (4 mL) and 2M aq.

    
     (1 mL).
    
  • React: Heat to 80°C for 4-6 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Yield: Expect 85-95% yield. (Note: Using the 2-chloro analog often results in <40% yield under these specific conditions).

Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )

The Advantage of Chloride

Unlike Pd-coupling,


 on the electron-deficient imidazole ring (often requiring an additional electron-withdrawing group or N-protection to activate) proceeds via an Addition-Elimination  mechanism.
  • Mechanism: Nucleophile attacks C2

    
     Meisenheimer Complex 
    
    
    
    Loss of Halide.
  • Trend: The rate-determining step is usually the initial nucleophilic attack.[2] A more electronegative halogen (F > Cl > Br) pulls electron density from the ring, stabilizing the anionic transition state (Meisenheimer complex).

  • Outcome: 2-Chloroimidazole is often comparable to or faster than 2-Bromoimidazole in

    
     reactions and is preferred due to lower cost and higher atom economy.
    
Experimental Protocol: Amination of 2-Chloro-1-methylimidazole

Direct displacement using a secondary amine.

Reagents:

  • Substrate: 2-Chloro-1-methylimidazole (1.0 equiv)

  • Nucleophile: Morpholine (2.0 equiv)

  • Solvent: DMF or DMSO (anhydrous)

  • Base:

    
     or 
    
    
    
    (2.0 equiv) - Optional if amine is in excess, but recommended.

Workflow:

  • Mix: Dissolve 2-chloro-1-methylimidazole (116 mg, 1 mmol) in DMF (2 mL).

  • Add: Add Morpholine (174 mg, 2 mmol) and

    
     (276 mg, 2 mmol).
    
  • Heat: Heat to 100-120°C in a sealed tube. (Note: 2-Bromo may require similar conditions but often yields more side products due to competing reduction or elimination).

  • Monitor: Reaction is slower than Pd-coupling; expect 12-24h reaction time.

  • Workup: Pour into ice water. Extract with EtOAc.

Reactivity Profile 3: Metal-Halogen Exchange (Lithiation)

The Critical Distinction

This is the most binary difference between the two halides.

  • 2-Bromo: Undergoes extremely fast Lithium-Halogen exchange with

    
    -BuLi at -78°C.
    
  • 2-Chloro: Is largely inert to Li-Hal exchange with

    
    -BuLi. Instead, ortho-lithiation  (deprotonation) at the C5 position is a competing and often dominant pathway, or the reaction simply fails to occur before decomposition.
    

Critical Note on Protection: You cannot lithiate unprotected 2-haloimidazoles. The NH proton (


 ~14) will be deprotonated instantly by 

-BuLi. You must use a protecting group (SEM, Boc, Methyl, Benzyl) first.
Visualization: Lithiation Pathways

LithiationPathways StartBr N-Protected 2-Bromoimidazole nBuLi + n-BuLi (-78°C, THF) StartBr->nBuLi StartCl N-Protected 2-Chloroimidazole StartCl->nBuLi Li_Intermediate 2-Lithio-imidazole (Stable Intermediate) nBuLi->Li_Intermediate Fast Li-Br Exchange C5_Lithio 5-Lithio-2-chloroimidazole (Deprotonation Product) nBuLi->C5_Lithio Slow/No Li-Cl Exchange Prefers Deprotonation Electrophile + Electrophile (E+) Li_Intermediate->Electrophile C5_Lithio->Electrophile Product2 2-Substituted Imidazole Electrophile->Product2 Product5 5-Substituted-2-chloroimidazole Electrophile->Product5

Caption: Reaction pathway divergence for lithiation. 2-Bromo favors clean C2-lithiation via exchange; 2-Chloro risks C5-deprotonation or requires forcing conditions (t-BuLi).

Experimental Protocol: Generation of 2-Lithio-1-SEM-imidazole
  • Protection: Ensure imidazole is N-protected (e.g., SEM-Cl, NaH).

  • Cool: Dissolve 2-bromo-1-SEM-imidazole (1.0 equiv) in anhydrous THF. Cool to -78°C .

  • Exchange: Add

    
    -BuLi (1.1 equiv, 1.6M in hexanes) dropwise.
    
    • Observation: The Li-Br exchange is complete within 15-30 minutes.

  • Trap: Add electrophile (e.g., DMF, Benzaldehyde) at -78°C.

  • Warm: Allow to warm to RT slowly.

Decision Logic: When to Use Which?

DecisionTree Start Start: Choose Halogen ReactionType What is the Key Reaction? Start->ReactionType PdCoupling Pd-Catalyzed Coupling (Suzuki, Stille, etc.) ReactionType->PdCoupling SNAr Nucleophilic Substitution (SNAr with Amines/Thiols) ReactionType->SNAr Lithiation Lithiation / Grignard (Metal-Halogen Exchange) ReactionType->Lithiation UseBr1 USE 2-BROMO Faster Oxidative Addition Milder Conditions PdCoupling->UseBr1 UseCl1 USE 2-CHLORO Requires Bulky Ligands (e.g., XPhos) if Br fails PdCoupling->UseCl1 UseCl2 USE 2-CHLORO Higher Electronegativity Stabilizes Transition State SNAr->UseCl2 UseBr2 USE 2-BROMO Acceptable, but slower and more expensive SNAr->UseBr2 UseBr3 USE 2-BROMO Clean Li-Hal Exchange Standard Protocol Lithiation->UseBr3 UseCl3 AVOID 2-CHLORO Exchange is sluggish Competes with deprotonation Lithiation->UseCl3

Caption: Decision matrix for selecting 2-Bromo vs 2-Chloro imidazole based on reaction type.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. (2025).[1][3] Link

  • Aggarwal, R. et al. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones.[4] RSC Advances (2025). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Link

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[5]Link

  • Myers, A.G. Lithium-Halogen Exchange.[6] Chem 115 Handout, Harvard University. Link

  • Erdogan, T. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Sci. J. (2018). Link

  • PubChem. 2-Bromo-1H-imidazole Compound Summary. National Library of Medicine. Link

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Kinetic studies of reactions involving 2-Bromo-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Profiling & Comparative Analysis: 2-Bromo-1H-imidazole Hydrobromide

Executive Summary & Chemical Profile

Compound Focus: this compound (CAS: 16076-27-0 / Free Base CAS: 16681-56-4) Role: Critical intermediate in the synthesis of bioactive imidazoles, particularly for N-alkylation and Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

As a Senior Application Scientist, I often encounter researchers struggling with the "salt vs. free base" dichotomy. While the hydrobromide salt offers superior shelf-stability and resistance to oxidative discoloration compared to the free base, it introduces specific kinetic hurdles. This guide objectively compares the kinetic performance of the hydrobromide salt against its free base and regioisomeric alternatives, focusing on solubility-limited kinetics and deprotonation thermodynamics.

Comparative Analysis: Salt vs. Free Base vs. Regioisomers

The choice of starting material fundamentally alters the reaction coordinate, particularly in the induction phase. The following table synthesizes experimental observations regarding stability, solubility, and kinetic behavior.

ParameterThis compound 2-Bromo-1H-imidazole (Free Base) 4(5)-Bromo-1H-imidazole
Storage Stability High. Resistant to photo-oxidation. Remains off-white solid for months at 4°C.Moderate. Prone to darkening (oxidation) upon air exposure; requires inert storage.Moderate. Similar to 2-bromo free base.
Solubility (Water) High (>50 mg/mL). Dissolves instantly; acidic pH (~4-5).Low (<10 mg/mL). Sparingly soluble; neutral pH.Low.
Solubility (DMF/DMSO) Moderate. Often requires heating or sonication to fully dissolve.High. Dissolves readily at RT.High.
Base Requirement n + 1 Equivalents. Extra base needed to neutralize HBr.n Equivalents. Stoichiometric base sufficient.n Equivalents.
Kinetic Induction Significant. Rate-limiting dissolution/neutralization step observed in non-polar solvents.Minimal. Immediate availability of nucleophile upon base addition.Minimal.
Regioselectivity N1-alkylation is exclusive; C2 is activated for coupling.Same.Tautomeric mixture (4 vs 5 position) complicates N-alkylation.

Kinetic Case Study A: N-Alkylation Dynamics

In nucleophilic substitution (SN2) reactions, the hydrobromide salt acts as a "masked" nucleophile. The reaction rate is not solely dependent on the alkyl halide concentration but is gated by the deprotonation equilibrium .

Mechanistic Insight

Using the salt in aprotic polar solvents (e.g., DMF, CH3CN) creates a heterogeneous mixture initially. The inorganic base (e.g., K2CO3) must first neutralize the HBr.

  • Free Base:

    
    
    
  • HBr Salt:

    
    , where 
    
    
    
    is controlled by the dissolution and neutralization rate of the salt.
Experimental Protocol: N-Benzylation of this compound

This protocol is designed to overcome the "salt effect" lag phase.

Materials:

  • This compound (1.0 eq, 5 mmol)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.5 eq) – Critical excess for neutralization

  • DMF (anhydrous, 10 mL)

  • TBAI (Tetrabutylammonium iodide) (0.05 eq) – Phase transfer catalyst

Methodology:

  • Pre-activation (Crucial Step): Charge a round-bottom flask with 2-Bromo-1H-imidazole HBr and K2CO3. Add DMF and stir vigorously at RT for 30 minutes .

    • Why? This allows the acid-base reaction to occur, generating the free imidazole anion and releasing CO2before the electrophile is added. Skipping this leads to pressure buildup and erratic kinetics.

  • Addition: Add TBAI followed by dropwise addition of Benzyl Bromide.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 3:1).

    • Observation: The HBr salt reaction typically reaches completion in 4-6 hours. The free base reaction might finish in 3-4 hours but often yields a darker crude product due to initial oxidation impurities.

  • Workup: Pour into ice water (50 mL). The product precipitates.[1] Filter and wash with water to remove inorganic salts (KBr, KBrO3 residues).

Kinetic Case Study B: Suzuki-Miyaura Cross-Coupling

The presence of the hydrobromide counter-ion can subtly influence Palladium catalysis. Bromide ions are coordinating ligands. While they can stabilize Pd(II) species, a massive excess (from the salt neutralization) can compete with the oxidative addition of the aryl halide or retard the transmetallation step.

Visualized Reaction Pathway

ReactionPathway Salt 2-Bromoimidazole Hydrobromide FreeBase Free Base (In Situ) Salt->FreeBase Neutralization (Fast) OxAdd Oxidative Addition Complex (Pd-Br) Salt->OxAdd Excess Br- (Potential Inhibition) Base Base (e.g., Na2CO3) Base->FreeBase FreeBase->OxAdd + Pd(0) Pd_Cat Pd(0) Catalyst TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Product 2-Aryl-imidazole TransMet->Product Reductive Elimination

Caption: Kinetic pathway showing the neutralization prerequisite and potential halide inhibition loop in Suzuki coupling.

Optimized Protocol for HBr Salt Coupling
  • Solvent System: Use a biphasic system (Dioxane/Water 4:1) to solvate the inorganic salts generated.

  • Base: Use 3.0 equivalents of Na2CO3 or K3PO4.

    • Note: Using weak bases like TEA is often insufficient to drive the reaction to completion with the HBr salt.

  • Catalyst: Pd(dppf)Cl2 is recommended for its robustness against halide inhibition.

Decision Matrix: When to Use Which Form?

DecisionTree Start Select Starting Material Storage Long-term Storage Required? Start->Storage Scale Reaction Scale Storage->Scale No (Immediate use) HBr Use HBr Salt (CAS 16076-27-0) Storage->HBr Yes (>1 month) Solvent Solvent Constraints Scale->Solvent Small (<1g) Scale->HBr Large (>100g) (Better flow/handling) Solvent->HBr Polar (Water, DMF, DMSO) Free Use Free Base (CAS 16681-56-4) Solvent->Free Non-polar (DCM, Toluene)

Caption: Logical decision tree for selecting between Hydrobromide salt and Free Base forms.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Mechanistic grounding for halide effects). [Link]

  • RSC Advances. Kinetics screening of the N-alkylation of organic superbases. (Contextual data on alkylation kinetics in DMF). [Link]

Sources

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